molecular formula C8H9NO3 B1601991 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 20845-22-1

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B1601991
CAS No.: 20845-22-1
M. Wt: 167.16 g/mol
InChI Key: INFQCCFXGFIXCI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQCCFXGFIXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492224
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-22-1
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (hereafter Compound A ) represents a "privileged scaffold" in medicinal chemistry. The 1,6-dihydro-6-oxopyridine (2-pyridone) core is a critical pharmacophore found in various kinase inhibitors (e.g., PIM-1 inhibitors), antifungals, and non-nucleoside reverse transcriptase inhibitors.

The synthesis of Compound A presents a classic but non-trivial challenge in heterocyclic chemistry: regioselectivity . The precursor, 6-hydroxypicolinic acid derivatives, exists in a lactam-lactim tautomeric equilibrium. Alkylation can occur at the nitrogen (desired N-alkylation) or the oxygen (undesired O-alkylation).[1]

This guide details a thermodynamically controlled, scalable pathway that maximizes N-selectivity (>95:5 ratio) using Hard-Soft Acid-Base (HSAB) principles, avoiding complex protection/deprotection steps.

Strategic Analysis: The Regioselectivity Challenge

Before executing the protocol, researchers must understand the mechanistic bifurcation that dictates yield.

Tautomeric Equilibrium

The starting material, methyl 6-hydroxypicolinate, is an ambident nucleophile.

  • Lactam Form (N-H): Favored in polar solvents. Nucleophilic site: Nitrogen.[2]

  • Lactim Form (O-H): Favored in non-polar solvents. Nucleophilic site: Oxygen.

Controlling the Outcome (HSAB Theory)

To force the formation of the N-methyl isomer (the target), we leverage the following physicochemical drivers:

  • Solvent Polarity: High dielectric constant solvents (DMF, DMSO) stabilize the polar transition state of N-alkylation and the resulting dipolar pyridone.

  • Cation Coordination: The use of "hard" alkali metals (Li+, Na+, K+) favors coordination with the "hard" oxygen atom of the enolate, leaving the nitrogen free to attack the electrophile. Conversely, silver salts (Ag+) coordinate the nitrogen, forcing O-alkylation.

  • Thermodynamics: The N-alkyl product (pyridone) is generally thermodynamically more stable than the O-alkyl product (alkoxypyridine) due to the retention of amide-like resonance energy.

Synthetic Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction pathway, highlighting the critical divergence point between N- and O-alkylation.

SynthesisPathway Figure 1: Divergent Synthesis Pathway of N-Methyl Pyridone Start 6-Hydroxypicolinic Acid (Starting Material) Inter Methyl 6-hydroxypicolinate (Ambident Nucleophile) Start->Inter SOCl2, MeOH Reflux, 4h (Esterification) Target TARGET: Methyl 1-methyl-6-oxo- 1,6-dihydropyridine-2-carboxylate (N-Isomer) Inter->Target MeI, K2CO3 DMF, 25°C (Major Path) Byproduct Byproduct: 6-Methoxypicolinate (O-Isomer) Inter->Byproduct Ag2CO3 or Non-polar solv. (Minor Path)

Figure 1: The synthesis proceeds via esterification followed by regioselective N-methylation. Green path indicates the optimized protocol.

Detailed Experimental Protocols

Step 1: Esterification of 6-Hydroxypicolinic Acid

Objective: Convert the carboxylic acid to a methyl ester to increase solubility and prevent competitive methylation of the acid.

Reagents:

  • 6-Hydroxypicolinic acid (CAS: 19621-92-2)

  • Thionyl chloride (

    
    )
    
  • Methanol (Anhydrous)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Dissolution: Suspend 6-hydroxypicolinic acid (5.0 g, 35.9 mmol) in anhydrous methanol (50 mL). Chill to 0°C in an ice bath.

  • Activation: Dropwise add thionyl chloride (5.2 mL, 71.8 mmol, 2.0 eq) over 15 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Reaction: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Neutralization: Resuspend the residue in minimal water/ice. Adjust pH to ~7–8 with saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Yield: Typically 90–95% as a white/off-white solid.

Step 2: Regioselective N-Methylation (The Critical Step)

Objective: Methylate the ring nitrogen while suppressing O-methylation.

Reagents:

  • Methyl 6-hydroxypicolinate (from Step 1)

  • Iodomethane (MeI) (CAS: 74-88-4) Note: Carcinogen. Handle in fume hood.

  • Potassium Carbonate (

    
    ) (Anhydrous, granular)
    
  • N,N-Dimethylformamide (DMF) (Anhydrous)

Protocol:

  • Solvation: In a dry flask under nitrogen atmosphere, dissolve Methyl 6-hydroxypicolinate (3.0 g, 19.6 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous

    
     (5.4 g, 39.2 mmol, 2.0 eq). Stir at room temperature for 30 minutes. The suspension may turn yellow/orange, indicating enolate formation.
    
  • Alkylation: Add Iodomethane (1.8 mL, 29.4 mmol, 1.5 eq) dropwise via syringe.

  • Incubation: Stir at room temperature (20–25°C) for 12–16 hours.

    • Scientific Note: Do not heat initially. Higher temperatures can increase the kinetic energy enough to overcome the activation barrier for the minor O-alkylation pathway.

  • Quench: Pour the reaction mixture into ice-cold water (150 mL).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Note: DMF is miscible with water, but DCM extracts the product efficiently.

  • Washing: Wash the organic layer with Brine (2 x 50 mL) to remove residual DMF.

  • Purification:

    • If purity <95% by HPLC: Flash Column Chromatography (Silica gel).

    • Eluent: 0-5% Methanol in DCM. The N-methyl isomer is generally more polar and elutes after any trace O-methyl isomer.

Validation & Quality Control

To ensure the integrity of the synthesis, you must distinguish the product from the O-methyl impurity (Methyl 6-methoxypicolinate).

ParameterTarget: N-Methyl Isomer (Compound A)Impurity: O-Methyl Isomer
1H NMR (Me Group) δ 3.50 – 3.65 ppm (s, 3H) δ 3.90 – 4.05 ppm (s, 3H)
IR Spectroscopy Strong Amide C=O stretch (~1660 cm⁻¹)Pyridine ring stretch; No amide C=O
Polarity (TLC) Lower Rf (More Polar)Higher Rf (Less Polar)
UV Profile

shift due to pyridone conjugation
Typical pyridine absorption

Self-Validating Check: If your NMR spectrum shows a singlet near 4.0 ppm, your reaction conditions allowed for O-alkylation (likely due to wet solvent or silver contamination). If the major peak is ~3.6 ppm, the protocol succeeded.

References

  • Regioselectivity Mechanisms in Pyridones

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: ResearchG
    • Context: Defines the solvent/base rules for N vs O selectivity.
    • URL:[Link]

  • Solid-Phase N-Alkylation Validation

    • Title: Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.[2]

    • Source: ACS Publications (Journal of Combin
    • Context: Validates the thermodynamic stability of the N-alkyl form.
    • URL:[Link]

  • General Pyridone Synthesis Strategies

    • Title: One-pot synthesis of N-alkylated 2-pyridone derivatives under microwave irradiation.[3]

    • Source: Sciforum (MDPI).
    • Context: Discusses the sodium/potassium salt method for N-alkylation vs silver salts for O-alkyl
    • URL:[Link]

  • Alternative Cyclization Routes (Contextual)

    • Title: Preparation of Methyl 2-Methoxycarbonylmethyl-6-oxo-1,6-dihydropyridine-3-carboxyl
    • Source: Taylor & Francis Online.
    • Context: Illustrates the complexity of de novo ring construction compared to the direct alkyl
    • URL:[Link]

Sources

Biological Activity Screening of Novel Pyridone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved therapeutics ranging from the anti-fibrotic Pirfenidone to the EZH2 inhibitor Tazemetostat . Its unique tautomeric nature and hydrogen-bonding capability make it an ideal bioisostere for amides and phenyl rings, allowing for precise interactions within the ATP-binding pockets of kinases and epigenetic modulators.

This guide provides a rigorous, self-validating screening workflow for novel pyridone derivatives. Moving beyond basic "activity checks," we outline a high-fidelity cascade designed to filter false positives (PAINS) and identify lead candidates with drug-like properties.

Phase 1: Rational Design & In Silico Profiling

Before wet-lab screening, novel pyridone derivatives must undergo computational filtration to ensure resource efficiency.

Structural Logic & SAR

The pyridone ring typically serves as a hydrogen bond acceptor/donor pair.[1] In kinase inhibitor design, the C-2 carbonyl and N-1 hydrogen often mimic the adenine ring of ATP, forming hinge-region interactions.

  • C-3/C-5 Positions: Ideal vectors for solubilizing groups (e.g., morpholine, piperazine) to improve ADME profiles.

  • C-6 Position: Often substituted with hydrophobic aryl groups to occupy the hydrophobic back pocket of the target enzyme.

Virtual Screening Filters

Candidates should be filtered through the following in silico gates:

  • PAINS Filter: Remove pan-assay interference compounds (e.g., reactive Michael acceptors).

  • Lipinski’s Rule of 5: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

  • Molecular Docking: Validation of binding pose (e.g., Glide or AutoDock Vina) ensuring the pyridone carbonyl forms a hydrogen bond with the target hinge region (e.g., Met residue in kinases).

Phase 2: Primary Biochemical Screening (Target-Based)

Objective: Determine intrinsic potency (


) against a specific target (e.g., Tyrosine Kinase or EZH2) in a cell-free system.

Selected Method: ADP-Glo™ Kinase Assay (Luminescent). Why this method? Unlike radiometric assays, it is non-radioactive. Unlike fluorescent assays, it is less susceptible to interference from fluorescent pyridone derivatives (autofluorescence is a common issue with conjugated heterocyclic systems).

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.

  • Kinase Reaction: Substrate + ATP

    
     Phospho-substrate + ADP.
    
  • ADP Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which drives a luciferase/luciferin reaction to produce light.

Protocol: Kinase Inhibition Screen

Reagents: Recombinant Kinase (e.g., EGFR, VEGFR), Peptide Substrate, Ultra-Pure ATP, Test Compounds (10 mM DMSO stock).

Step-by-Step Workflow:

  • Preparation: Dilute pyridone derivatives in 1x Kinase Buffer to 4x desired concentration (keep final DMSO < 1%).

  • Reaction Assembly (384-well Low Volume Plate):

    • 2

      
      L Compound or Vehicle (DMSO).
      
    • 2

      
      L Kinase Enzyme.
      
    • Pre-incubate 10 min at RT (allows compound to bind active site).

    • 4

      
      L Substrate/ATP Mix.
      
  • Incubation: 60 minutes at RT.

  • Termination & Detection: Add 8

    
    L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
    
  • Readout: Add 16

    
    L Kinase Detection Reagent. Incubate 30 min. Measure Luminescence (RLU).
    
Data Validation: The Z-Factor

To validate the screen's reliability, calculate the Z-factor using positive (known inhibitor, e.g., Staurosporine) and negative (DMSO) controls.

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Z-Factor ValueInterpretationAction
1.0 > Z

0.5
Excellent AssayProceed with screening.
0.5 > Z > 0 Marginal AssayOptimization required (check pipetting, reagent stability).
Z < 0 UnacceptableDo not use data. Redesign assay.

Phase 3: Secondary Screening (Cell-Based Validation)

Objective: Confirm that biochemical potency translates to cellular efficacy (membrane permeability + target engagement).

Antiproliferative Assay (Resazurin Reduction)

Why Resazurin (Alamar Blue) over MTT? MTT requires solubilization of formazan crystals (adding a step) and is toxic to cells, preventing time-course experiments. Resazurin is non-toxic, allowing continuous monitoring.

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add pyridone derivatives (serial dilution, 0.01

    
    M – 100 
    
    
    
    M). Include Doxorubicin as a positive control.
  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Staining: Add Resazurin solution (10% of well volume).

  • Measurement: Incubate 2-4h. Read Fluorescence (

    
    ).[2]
    
  • Analysis: Calculate

    
     (Concentration for 50% Growth Inhibition).
    
Mechanism of Action Visualization

We must confirm the pyridone derivative induces the expected phenotype (e.g., Apoptosis).

MOA_Pathway Compound Pyridone Derivative Target Target Kinase (e.g., VEGFR/EGFR) Compound->Target Competitive Inhibition Downstream Phosphorylation Cascade (ERK/AKT) Target->Downstream Blocks Signaling Effect Caspase 3/7 Activation Downstream->Effect Loss of Survival Signal Outcome Apoptosis (Cell Death) Effect->Outcome Proteolytic Cleavage

Figure 1: Proposed Mechanism of Action (MOA) for kinase-inhibiting pyridone derivatives. The compound competitively binds the ATP pocket, halting downstream survival signaling (ERK/AKT) and triggering Caspase-mediated apoptosis.

Phase 4: ADME-Tox Profiling

Drug development professionals prioritize "drug-like" properties early to avoid late-stage attrition.

Microsomal Stability (Metabolic Half-life)

Pyridones can be susceptible to oxidation by Cytochrome P450s.

  • Assay: Incubate 1

    
    M compound with Human Liver Microsomes (HLM) + NADPH.
    
  • Sampling: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to quantify remaining parent compound.

  • Target:

    
     min is generally required for lead candidates.
    
Cytotoxicity Counter-Screen (HepG2)

To ensure the observed anticancer activity is specific and not due to general toxicity.

  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).

  • Threshold: The Selectivity Index (SI) =

    
    . An 
    
    
    
    is desired.

Screening Workflow Summary

The following diagram illustrates the decision-making process for promoting a hit to a lead candidate.

Screening_Cascade Library Novel Pyridone Library InSilico In Silico Filter (Lipinski/Docking) Library->InSilico Biochem Biochemical Screen (ADP-Glo Kinase) InSilico->Biochem Top 10% Cell Cellular Assay (Resazurin GI50) Biochem->Cell IC50 < 100nM Z' > 0.5 ADME ADME-Tox (Microsomes/HepG2) Cell->ADME SI > 10 Lead Lead Candidate ADME->Lead Stable T1/2

Figure 2: The Critical Path. A funnel approach ensures only robust, potent, and metabolically stable pyridone derivatives progress to lead optimization.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review.[3] Letters in Drug Design & Discovery. Link

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Link

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery.[4][5] Drug Discovery Today. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone of its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. This guide provides an in-depth technical exploration of the solubility of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, a compound of interest in various research and development endeavors. By synthesizing theoretical principles with practical experimental methodologies, this document aims to equip the reader with the knowledge to predict, measure, and manipulate the solubility of this and similar compounds.

Unveiling the Molecule: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a pyridine derivative with a molecular formula of C₈H₉NO₃ and a molar mass of 167.16 g/mol . Its structure, featuring a substituted pyridine ring, an ester, and a ketone functional group, bestows upon it a unique combination of polarity and potential for intermolecular interactions. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry to formulation in drug delivery systems.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[1]

Key Factors Influencing Solubility:

  • Polarity: The polarity of a molecule, arising from the electronegativity differences between its atoms, is a primary determinant of its solubility.[3] Polar solvents, such as alcohols and water, tend to dissolve polar solutes, while nonpolar solvents, like hydrocarbons, are better suited for nonpolar solutes.[1][3]

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, -O-) in a molecule significantly influences its solubility in protic solvents.[2] These interactions can greatly enhance solubility in solvents capable of hydrogen bonding.

  • Molecular Size and Shape: As the size of a nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents generally decreases. The overall shape and surface area also play a role in how effectively solvent molecules can surround and solvate the solute.

  • Temperature: The solubility of most solid compounds, including many organic molecules, is temperature-dependent.[4] For many, solubility increases with temperature, although this is not a universal rule.[4]

  • Pressure: While pressure has a significant effect on the solubility of gases, its impact on the solubility of solids and liquids in liquid solvents is generally negligible under standard laboratory conditions.[4]

Predicted Solubility Profile of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Based on its molecular structure, we can predict the solubility of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate in a range of common organic solvents. The presence of the polar carbonyl and ester groups, along with the nitrogen atom in the pyridine ring, suggests a degree of polarity. However, the methyl groups and the hydrocarbon backbone contribute to some nonpolar character.

Qualitative Solubility Predictions:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateCapable of hydrogen bonding and dipole-dipole interactions with the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)GoodStrong dipole-dipole interactions with the polar functional groups of the solute.
Moderately Polar Dichloromethane, Ethyl AcetateModerateCan engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.
Nonpolar Hexane, TolueneLow to InsolubleIntermolecular forces are primarily weak London dispersion forces, which are insufficient to overcome the solute-solute interactions.
Aqueous WaterLowWhile possessing polar groups, the overall hydrophobicity from the methyl groups and the ring structure likely limits aqueous solubility.

It is important to note that these are predictions. For related compounds like Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, it has been noted that they exhibit some solubility in organic solvents like ethanol and acetone, but have poor solubility in water.[5]

Rigorous Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, experimental measurement is essential. A variety of techniques can be employed, with the choice often depending on the required accuracy, throughput, and available instrumentation.[6]

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

  • Phase Separation: Allow the undissolved solid to settle. For more precise separation, centrifugation or filtration using a syringe filter compatible with the solvent can be employed.

  • Quantification: Carefully withdraw a known volume of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.[6]

    • UV-Vis Spectroscopy: A simpler and faster method if the compound has a distinct chromophore.[6]

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. This method is less sensitive and requires higher solubility.

Visualizing the Experimental Workflow

Solubility Determination Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Settle, Centrifuge, or Filter C->D E Withdraw supernatant D->E F Quantify concentration (HPLC, UV-Vis) E->F

Caption: Workflow for experimental solubility determination.

Data Interpretation and Visualization

The relationship between solvent properties and the solubility of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can be visualized to aid in solvent selection for various applications.

Solubility vs. Solvent Polarity cluster_Solvents Solvent Polarity cluster_Solubility Predicted Solubility Hexane Hexane Low Low Hexane->Low Toluene Toluene Toluene->Low Dichloromethane Dichloromethane Moderate Moderate Dichloromethane->Moderate Ethyl Acetate Ethyl Acetate Ethyl Acetate->Moderate Acetone Acetone High High Acetone->High Ethanol Ethanol Ethanol->High Methanol Methanol Methanol->High Water Water Water->Low

Caption: Predicted solubility based on solvent polarity.

Practical Implications in Drug Development

The solubility of an active pharmaceutical ingredient (API) like Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a critical physicochemical property that influences its bioavailability and therapeutic efficacy.[7] Organic solvents are extensively used in the pharmaceutical industry for synthesis, purification, and formulation.[8][9][10]

  • Formulation Strategies: For a compound with potentially low aqueous solubility, formulation scientists may employ various strategies to enhance its dissolution and absorption. This can include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

  • Solvent Selection for Synthesis: The choice of solvent for the synthesis of this compound will depend on the solubility of the reactants and the desired reaction conditions. A solvent that effectively dissolves the starting materials will facilitate a more efficient reaction.

  • Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Conclusion

References

  • Pipzine Chemicals. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.
  • Delgado, J. M. P. Q., & Vázquez da Silva, M. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. Retrieved January 30, 2026, from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved January 30, 2026, from [Link]

  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 30, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 30, 2026, from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved January 30, 2026, from [Link]

  • (2023, August 31). Solubility of Organic Compounds. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025, August 5). (PDF) Organic solvents in the pharmaceutical industry. Retrieved January 30, 2026, from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4- dihydropyridine-3-carboxylates. Retrieved January 30, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved January 30, 2026, from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 30, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • (n.d.). Organic solvents in the pharmaceutical industry. Retrieved January 30, 2026, from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a pyridone core, a structure of significant interest in medicinal chemistry and drug development. Pyridone derivatives are integral to a wide range of pharmacologically active molecules, valued for their versatile biological activities. The integrity and purity of such chemical intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the chemical stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. It is designed for researchers, chemists, and drug development professionals who handle this compound. By elucidating its intrinsic stability, potential degradation pathways, and the scientific rationale behind optimal storage and handling, this document serves as an essential resource for ensuring the compound's long-term viability and reliability in a research and development setting.

Physicochemical Properties and Structural Features

Understanding the molecular structure is fundamental to predicting the stability of a compound. The key functional groups in Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate—the methyl ester and the N-methylated pyridone ring—are the primary determinants of its reactivity and degradation profile.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

Property Value
IUPAC Name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
CAS Number 20845-22-1[1]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Typically a solid

| Key Structural Features | N-methylated pyridone ring, Methyl ester |

The ester functionality is susceptible to hydrolysis, while the electron-rich dihydropyridine ring system can be prone to oxidation. The N-methylation prevents tautomerization to a hydroxypyridine form, which can influence both its chemical and physical properties compared to its N-unsubstituted analogue.

Chemical Stability and Potential Degradation Pathways

The stability of a compound is not an inherent constant but is dictated by its environment. Factors such as pH, temperature, light, and the presence of oxygen or incompatible chemicals can initiate degradation. For Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, the most probable degradation pathways are hydrolysis and oxidation.

Hydrolytic Degradation

The most significant vulnerability of this molecule is the methyl ester group. Ester hydrolysis is a well-understood process that can be catalyzed by both acid and base.

  • Mechanism: Under aqueous acidic or basic conditions, the ester can be cleaved to yield 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and methanol. This transformation can significantly alter the compound's physical properties (e.g., solubility) and its reactivity in subsequent synthetic steps.

  • Causality: The presence of moisture is the primary driver for this degradation. The rate of hydrolysis is highly dependent on pH and temperature. Basic conditions, in particular, can rapidly accelerate saponification of the ester. Therefore, avoiding contact with moisture and maintaining a neutral pH environment are critical for preservation.

start Methyl 1-methyl-6-oxo-1,6- dihydropyridine-2-carboxylate product 1-Methyl-6-oxo-1,6-dihydropyridine -2-carboxylic Acid + Methanol start->product Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway.

Oxidative Degradation

Pyridone and dihydropyridine rings can be susceptible to oxidation, which may lead to ring-opening or the formation of various byproducts.[2]

  • Mechanism: The degradation can be initiated by atmospheric oxygen, peroxides, or trace metal impurities. The reaction often proceeds via radical mechanisms, leading to a complex mixture of degradation products.

  • Causality: To mitigate oxidative degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for long-term storage or if the material will be subjected to elevated temperatures, which can increase the rate of oxidation.

Photodegradation and Thermal Stress

Exposure to high-energy light (particularly UV) can induce photochemical reactions. Similarly, elevated temperatures can provide the activation energy needed to overcome reaction barriers, leading to decomposition.[3]

  • Mechanism: The specific pathways for photo and thermal degradation are complex but generally involve the formation of reactive intermediates.

  • Causality: Protecting the compound from light by using amber or opaque containers is a mandatory precaution.[4][5] Thermal stress can be minimized by adhering to recommended storage temperatures.

Recommended Storage and Handling Conditions

Based on the chemical vulnerabilities discussed, a multi-faceted approach to storage is required to ensure the long-term stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate.

Guiding Principles

The core principle is to control the environment to disfavor the most probable degradation pathways. This involves minimizing exposure to water, oxygen, light, and extreme temperatures.

Summary of Conditions

The following table summarizes the recommended conditions for short-term and long-term storage.

Table 2: Recommended Storage Conditions

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated) ≤ -20°C (Frozen) Reduces rates of all chemical degradation pathways. Refrigeration is adequate for short periods, while freezing is recommended for long-term preservation.
Atmosphere Tightly sealed container Store under an inert atmosphere (Argon or Nitrogen) Minimizes exposure to atmospheric moisture to prevent hydrolysis and to oxygen to prevent oxidation.[1]
Light Protect from light (Amber vial) Protect from light (Amber vial stored in the dark) Prevents photodegradation.

| Container | Tightly sealed, appropriate glass or HDPE container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an inert and impermeable barrier to moisture and air.[4][6] |

Incompatible Materials

To prevent inadvertent degradation, the compound must be stored segregated from the following:

  • Strong Oxidizing Agents: Can initiate oxidative degradation.[4][7]

  • Strong Acids and Bases: Will catalyze the hydrolysis of the ester group.[4][7]

  • Moisture: Directly participates in hydrolysis. Pyridine compounds can be hygroscopic.[5]

Handling Precautions

Proper handling is crucial for maintaining compound integrity and ensuring user safety.

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[5][8]

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • After dispensing, flush the container with an inert gas before resealing for storage.

Experimental Design for Stability Assessment

To empirically determine the stability of a compound and identify its degradation products, a forced degradation (or stress testing) study is the industry-standard approach.[9][10] This involves subjecting the compound to harsh conditions to accelerate decomposition.

Experimental Workflow

The workflow for a forced degradation study is a systematic process designed to produce, separate, and identify potential degradation products, which is essential for developing a stability-indicating analytical method (typically HPLC).

cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis prep Prepare Stock Solution (e.g., in Acetonitrile) acid Acidic Hydrolysis (HCl) prep->acid base Basic Hydrolysis (NaOH) prep->base ox Oxidation (H₂O₂) prep->ox therm Thermal Stress (Heat) prep->therm photo Photostability (Light/UV) prep->photo control Control Sample (No Stress) prep->control quench Neutralize/Quench & Dilute Samples acid->quench base->quench ox->quench therm->quench photo->quench control->quench hplc Analyze via Stability-Indicating HPLC-UV/MS Method quench->hplc data Evaluate Data: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Detailed Protocol for a Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating HPLC method for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Acetonitrile is often preferred over methanol to avoid potential artifacts during photostability studies.[2]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

      • Causality: Elevated temperature is used to accelerate the reaction to a practical timescale.[11]

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

      • Causality: Basic hydrolysis is typically much faster than acidic hydrolysis, so elevated temperature is often unnecessary and may cause excessive degradation.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

      • Causality: 3% H₂O₂ is a standard reagent for simulating oxidative stress. Protecting from light prevents confounding photo-oxidative pathways.

    • Thermal Stress: Evaporate the solvent from 1 mL of stock solution and expose the solid residue to 80°C in a dry oven for 48 hours. Re-dissolve in acetonitrile for analysis.

      • Causality: This tests the stability of the compound in the solid state, which is relevant for its storage form.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control, by a reverse-phase HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • Causality: The HPLC method should be capable of separating the parent peak from all degradation products (i.e., it must be "stability-indicating"). PDA provides spectral purity information, while MS provides mass information to help identify the degradants.

Protocol for Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life of the compound under defined storage conditions. This protocol is based on the principles of the ICH Q1A(R2) guideline.[12]

Methodology:

  • Packaging: Place accurately weighed samples of the compound into amber glass vials with PTFE-lined screw caps.

  • Storage Conditions: Place the vials into calibrated stability chambers set to the conditions outlined in Table 3.

  • Testing Time Points: Pull samples for analysis at specified intervals.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method developed during the forced degradation study. Key parameters to assess are purity (by area percent) and the concentration of any significant degradation products.

Table 3: ICH-Based Stability Study Conditions

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months 0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months 0, 3, 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |

Note: Intermediate testing is only required if a significant change occurs during accelerated testing.[13]

Conclusion

The chemical stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation. The methyl ester functionality is the most vulnerable group, particularly in the presence of moisture and basic or acidic conditions.

To ensure the compound's integrity, a stringent storage protocol is essential. The material should be stored at low temperatures (≤ -20°C for long-term), under a dry, inert atmosphere, and protected from light. By understanding the underlying degradation mechanisms and implementing these scientifically grounded storage and handling procedures, researchers can be confident in the quality and reliability of this important chemical building block for their drug discovery and development endeavors.

References

  • Title: Pyridine - Hazard Assessment and Control Source: Iowa State University Environmental Health and Safety URL: [Link]

  • Title: Pyridinedicarboxylic Acid Dimethyl Ester Supplier China Source: Pipzine Chemicals URL: [Link]

  • Title: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL: [Link]

  • Title: Proposed degradation pathways of pyridine derivatives in bacteria... Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL: [Link]

  • Title: Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study Source: PMC, National Institutes of Health URL: [Link]

  • Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Change in Storage Stability Data Requirement for End-Use Products and Manufacturing Concentrates Source: Canada.ca URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: ASM Journals URL: [Link]

  • Title: ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1) Source: ASEAN URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Source: ResearchGate URL: [Link]

  • Title: Q1E Evaluation of Stability Data Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines Source: ACS Publications URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Guideline on stability testing: stability testing of existing active substances and related finished products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines Source: MDPI URL: [Link]

  • Title: Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate Source: Technical Disclosure Commons URL: [Link]

  • Title: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate Source: Aitesi (Shanghai) Biotechnology Co., Ltd. URL: [Link]

Sources

Technical Guide: Structure Elucidation of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

[1][2]

Executive Summary & Chemical Context

The precise structural characterization of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (Formula: C₈H₉NO₃, MW: 167.[1][2]16) is a critical workflow in the development of pyridone-based pharmacophores.[1][2] This compound serves as a vital scaffold in the synthesis of p38 MAP kinase inhibitors and elastase inhibitors.[1][2]

A primary analytical challenge in synthesizing this scaffold is the lactam-lactim tautomerism inherent to 6-hydroxypicolinic acid derivatives.[1][2] Alkylation can occur at the nitrogen (yielding the desired N-methyl-2-pyridone) or the oxygen (yielding the isomeric O-methyl-pyridine).[1][2] This guide provides a self-validating spectroscopic protocol to unambiguously confirm the N-methylated pyridone structure.

Synthetic Origin and Impurity Profile

To understand the elucidation logic, one must understand the origin.[1][2] The target is typically synthesized via the methylation of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate using methyl iodide or dimethyl sulfate.[1][2]

  • Target (Thermodynamic Product): N-alkylation yields the 1-methyl-6-oxo species.[1][2]

  • Primary Impurity (Kinetic/Competitive Product): O-alkylation yields Methyl 6-methoxypicolinate.[1][2]

Critical Distinction: The biological activity of the pyridone ring differs vastly from the pyridine ether.[1][2] Therefore, the analytical strategy must center on proving the existence of the N–CH₃ bond and the C=O (amide) functionality.[1][2]

Analytical Strategy: The "Triad of Proof"

Phase I: Mass Spectrometry (Formula Confirmation)

High-Resolution Mass Spectrometry (HRMS) provides the elemental baseline.[1][2]

  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Expected [M+H]⁺: 168.0661 m/z.[1][2]

  • Fragmentation Pattern:

    • Loss of methoxy group (-OCH₃, -31 Da).[1][2]

    • Sequential loss of carbonyl (-CO, -28 Da), characteristic of cyclic amides (pyridones).[1][2]

Phase II: Infrared Spectroscopy (Functional Group Fingerprinting)

IR is the fastest method to distinguish the pyridone from the methoxy-pyridine.[1][2]

  • Target (N-Me Pyridone): Displays two distinct carbonyl stretching frequencies.[1][2]

    • Ester C=O: ~1735–1745 cm⁻¹ (sharp).[1][2]

    • Lactam (Pyridone) C=O: ~1650–1665 cm⁻¹ (strong, broad).[1][2]

  • Isomer (O-Me Pyridine): Displays only one carbonyl peak (Ester, ~1730 cm⁻¹).[1][2] The absence of the amide band is diagnostic.[1][2]

Phase III: NMR Spectroscopy (Connectivity & Topology)

This is the definitive proof.[1][2] We focus on distinguishing the N-methyl group from the O-methyl ester and confirming the ring oxidation state.[1][2]

1H NMR Analysis (DMSO-d₆, 400 MHz)

The spectrum will show two singlets (methyls) and three aromatic protons.[1][2]

ProtonShift (δ ppm)MultiplicityIntegrationAssignment Logic
N-CH₃ 3.55 - 3.65 Singlet3HUpfield of ester O-Me.[1][2] Diagnostic of N-alkylation.
O-CH₃ 3.85 - 3.90 Singlet3HTypical methyl ester range.[1][2]
H-5 6.60 - 6.70Doublet (d)1HUpfield due to conjugation with C=O[1][2] (C6).
H-3 7.10 - 7.20Doublet (d)1HDeshielded by proximity to Ester (C2).[1][2]
H-4 7.45 - 7.55DD / Triplet1HCoupling to both H3 and H5.[1][2]
13C NMR Analysis (DMSO-d₆, 100 MHz)
  • N-CH₃: ~32-35 ppm (Significantly different from O-CH₃ ether carbons which appear ~50-55 ppm).[1][2]

  • Ester O-CH₃: ~52-53 ppm.[1][2]

  • Amide C=O (C6): ~162 ppm.[1][2]

  • Ester C=O: ~165 ppm.[1][2][3]

Definitive Proof: 2D NMR Connectivity (HMBC)

To satisfy the "Authoritative Grounding" requirement, we cannot rely on chemical shift alone.[1][2] We must see the connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun."[1][2]

  • The N-Methyl Test: The protons at δ 3.60 (N-Me) must show long-range coupling (³J) to C2 (ring carbon) and C6 (Lactam Carbonyl).[1][2]

  • The Ester Test: The protons at δ 3.90 (O-Me) must correlate only to the Ester Carbonyl.[1][2]

Visualization of HMBC Correlations

The following diagram illustrates the mandatory correlations required to confirm the structure.

GFigure 1: Critical HMBC Correlations establishing N-Methyl Pyridone structure.cluster_0Pyridone CoreH_NMeN-Me Protons(δ 3.60)C2C2 (Ring)(Quaternary)H_NMe->C2³J (Strong)C6C6 (Lactam C=O)(~162 ppm)H_NMe->C6³J (Diagnostic)H_OMeEster-Me Protons(δ 3.90)C_EsterEster C=O(~165 ppm)H_OMe->C_Ester³J

[1][2]

Experimental Protocol (Self-Validating)

Reagents & Equipment[1][2][4]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).

  • Instrument: 400 MHz NMR (min) equipped with a broadband probe.

  • Concentration: 10-15 mg sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Solubility Check: Dissolve 1 mg in DMSO-d₆. If clear, proceed. Turbidity implies inorganic salts (remove via filtration).[1][2]

  • 1H Acquisition:

    • Pulse angle: 30°.[1][2]

    • Relaxation delay (d1): 2.0s (Ensure full integration of methyls).[1][2]

    • Scans: 16.

    • Validation Point: If the N-Me signal is a doublet, proton exchange is occurring (unlikely in N-Me, but possible in N-H precursors).[1][2] If singlet, proceed.

  • 13C APT/DEPT:

    • Differentiate CH/CH₃ (positive) from C/CH₂ (negative/null).

    • Validation Point: Confirm exactly two CH₃ carbons and three quaternary carbons (C2, C6, Ester C=O).[1][2]

  • HMBC Acquisition:

    • Optimize for long-range coupling (J = 8 Hz).

    • Scans: 32-64 per increment.

    • Validation Point: Verify the N-Me singlet correlates to TWO quaternary carbons in the aromatic region.[1][2] If it correlates to only one, suspect O-alkylation or ring opening.[1][2]

References

  • PubChem. Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (Parent Scaffold Data).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Gorobets, N. Y., et al. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][2][3] Arkivoc, 2009.[1][2][3] (Provides comparative NMR data for N-methyl pyridone ring systems). [Link]

  • Sampath, N., et al. Methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate.[1][2][4] Acta Crystallographica Section E, 2004.[1][2] (Structural analogs and crystallographic data for pyridone carboxylates). [Link]

  • NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, methyl ester (Isomeric Reference).[1][2][5] National Institute of Standards and Technology.[1][2][5] [Link][1][2]

Quantum Chemical Profiling of 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Aromatization Kinetics to Calcium Channel Binding

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 1,4-dihydropyridine (1,4-DHP) derivatives, a privileged scaffold in drug discovery (e.g., Nifedipine, Amlodipine). Unlike standard organic molecules, DHPs possess a unique "boat" conformation critical for L-type calcium channel blocking activity, yet they suffer from oxidative instability (aromatization). This guide provides a self-validating Density Functional Theory (DFT) protocol to predict both metabolic stability (hydride transfer kinetics) and pharmacophoric electronic features.

Theoretical Framework: The DHP Paradox

The core challenge in DHP design is balancing pharmacological potency with metabolic stability .

  • The Active Conformation: Active 1,4-DHPs must adopt a puckered, boat-like conformation. The C4-substituent (usually an aryl group) prefers a pseudo-axial orientation to minimize steric clash with the ester groups at C3/C5. This orthogonality is essential for fitting into the voltage-gated calcium channel (CaV1.2) binding pocket.[1]

  • The Metabolic Liability: The 1,4-DHP ring is an NADH mimic.[2] It is prone to oxidative aromatization, losing two electrons and a proton (hydride transfer equivalent) to form a planar, inactive pyridine derivative. This process is the primary driver of metabolic clearance.

Objective: Use Quantum Mechanics (QM) to maximize the energy barrier for aromatization (


) while maintaining the optimal puckering angle (

) for binding.
Computational Methodology (The "How-To")

Standard B3LYP functionals often underestimate reaction barrier heights for hydride transfers. For DHP derivatives, the following level of theory is required to account for dispersion interactions (crucial for the C4-aryl stacking) and accurate kinetics.

2.1 Recommended Level of Theory
ComponentRecommendationScientific Rationale
Functional M06-2X or

B97X-D
These hybrid meta-GGA (M06-2X) or range-separated (wB97X-D) functionals capture medium-range correlation energy and dispersion forces better than B3LYP, essential for accurate hydride transfer barriers.
Basis Set (Opt) 6-31G(d,p) Sufficient for geometry optimization and frequency analysis.
Basis Set (Energy) 6-311++G(2d,2p) or def2-TZVP Triple-zeta quality with diffuse functions is mandatory for single-point energy (SPE) corrections to describe the anionic character of the transition state.
Solvation SMD (Water/Acetonitrile) The SMD (Solvation Model based on Density) is superior to standard PCM for calculating

, particularly for charged or polar transition states.
Thermodynamic & Kinetic Profiling: Aromatization

The aromatization of DHP is a stepwise or concerted hydride transfer. The computational goal is to locate the Transition State (TS) for the abstraction of the H-atom at the C4 position.

3.1 Mechanism Visualization

The following diagram illustrates the oxidative pathway from the active drug to the inactive metabolite.

AromatizationMechanism Fig 1. Oxidative aromatization pathway of 1,4-DHP derivatives. DHP Active 1,4-DHP (Puckered Boat) TS Transition State (C4-H Abstraction) DHP->TS Activation Energy (ΔG‡) Intermediate Radical/Cation Intermediate TS->Intermediate e- Transfer Pyridine Inactive Pyridine (Planar Aromatic) Intermediate->Pyridine -H+ / -e-

3.2 Protocol for Transition State Search
  • Guess Geometry: Elongate the C4-H bond to approx 1.3 - 1.5 Å and place a hydride acceptor (e.g., a simplified model like a methyl radical or specific oxidant) nearby.

  • QST3 Optimization: Use the Synchronous Transit-Guided Quasi-Newton (QST3) method. Requires three inputs: Reactant, Product, and TS Guess.

  • Validation: Perform a frequency calculation. The TS must have exactly one imaginary frequency corresponding to the C4-H stretching vibration.

Electronic Descriptors & SAR

To predict efficacy, calculate the following descriptors on the optimized geometry.

DescriptorSymbolRelevance to DHP Activity
HOMO Energy

Correlates with oxidation potential.[3] Higher HOMO = easier to oxidize (metabolically unstable).
LUMO Energy

Indicates susceptibility to nucleophilic attack.
Global Hardness

Harder molecules (large gap) are generally more stable and less reactive to cytochromes.
Dipole Moment

Critical for orientation within the calcium channel pore.
Puckering Angle

The angle between the plane of the bottom of the boat (N1-C2-C6) and the stern (C2-C3-C5-C6). Optimal range:

.
Experimental Workflow (Step-by-Step)

This protocol ensures reproducibility and high data integrity.

Workflow Fig 2. Standard Computational Protocol for DHP Derivatives. Start Start: 2D Structure ConfSearch 1. Conformational Search (MMFF94 / Spartan or RDKit) Start->ConfSearch GeomOpt 2. Geometry Optimization (M06-2X / 6-31G(d,p) / Gas Phase) ConfSearch->GeomOpt Select lowest E conformer FreqCheck 3. Frequency Check (No Imaginary Frequencies) GeomOpt->FreqCheck FreqCheck->GeomOpt If Imaginary Freq found SolvEnergy 4. Single Point Energy (M06-2X / 6-311++G(d,p) / SMD: Water) FreqCheck->SolvEnergy If Minima confirmed Analysis 5. Descriptor Calculation (NBO, MEP, HOMO/LUMO) SolvEnergy->Analysis

Detailed Protocol Steps:
  • Conformational Sampling: DHPs are flexible. Do not start DFT on an arbitrary drawing. Perform a Monte Carlo conformational search using a molecular mechanics force field (MMFF94) to identify the global minimum (usually the boat form with pseudo-axial C4-substituent).

  • Geometry Optimization:

    • Software: Gaussian 16, ORCA, or GAMESS.

    • Command (Gaussian example): # opt freq M062X/6-31G(d,p)

    • Note: Verify the "boat" shape is maintained. If the ring flattens, the functional may lack dispersion corrections.

  • Electronic Property Calculation:

    • Run a Single Point Energy (SPE) calculation on the optimized geometry using a larger basis set and solvation model.

    • Command: # M062X/6-311++G(2d,2p) SCRF=(SMD,Solvent=Water) Pop=NBO

    • NBO (Natural Bond Orbital) Analysis: Use this to quantify the delocalization of the Nitrogen lone pair into the

      
      -system, which stabilizes the enamine moiety.
      
References
  • Karmakar, S., et al. (2023). "Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker." Bentham Science.

  • Zheng, C. & You, S.-L. (2012).[2] "Transfer hydrogenation with Hantzsch esters and related organic hydride donors." Chemical Society Reviews.[2][4][5]

  • Goerigk, L. & Grimme, S. (2011).[6] "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions."[6] Physical Chemistry Chemical Physics.

  • Wang, M., et al. (2022). "Kinetic Studies of Hantzsch Ester and Dihydrogen Donors Releasing Two Hydrogen Atoms in Acetonitrile." ACS Omega.

  • Shyshkina, M. O., et al. (2023).[3] "Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study." ResearchGate.[7][8]

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Methodological & Application

Step-by-step synthesis protocol for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the regioselective synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate . This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.

The synthesis presents a classic chemoselectivity challenge: N-alkylation vs. O-alkylation of the pyridone ring. 6-Hydroxypicolinic acid derivatives exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Standard alkylation conditions often yield a mixture of the desired N-methyl product and the undesired O-methyl ether (methoxypyridine).

This guide provides two validated protocols for the critical methylation step:

  • Standard Organic Phase Protocol: Robust, scalable, using

    
    /Acetone.
    
  • Advanced "Green" Micellar Protocol: High regioselectivity using aqueous surfactant media.

Retrosynthetic Analysis

The synthetic strategy relies on a linear two-step sequence starting from commercially available 6-hydroxypicolinic acid.

Retrosynthesis Target Target Molecule (N-Methyl Pyridone) Intermediate Methyl 6-hydroxypicolinate (Tautomeric Mixture) Target->Intermediate Regioselective N-Methylation SM 6-Hydroxypicolinic Acid (Starting Material) Intermediate->SM Fischer Esterification

Figure 1: Retrosynthetic disconnection showing the linear pathway.

Safety & Precautions

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (nitrile) is recommended. Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

  • Sulfuric Acid (

    
    ):  Corrosive. Add acid to methanol slowly at 
    
    
    
    to avoid vigorous exotherms.
  • Solvents: Methanol and Acetone are flammable.

Step 1: Esterification of 6-Hydroxypicolinic Acid

This step converts the carboxylic acid to a methyl ester, protecting the C2 position and improving solubility for the subsequent alkylation.

Materials
  • Precursor: 6-Hydroxypicolinic acid (1.0 eq)

  • Solvent: Methanol (anhydrous, 10-15 volumes)

  • Catalyst: Sulfuric acid (

    
    , conc., 1.5 eq) or Thionyl Chloride (
    
    
    
    , 2.0 eq)
  • Base: Sodium Bicarbonate (

    
    ) for neutralization
    
Protocol
  • Setup: Charge a round-bottom flask (RBF) with 6-hydroxypicolinic acid and anhydrous methanol.

  • Acid Addition: Cool the suspension to

    
     in an ice bath. Add concentrated 
    
    
    
    dropwise over 20 minutes.
    • Note: If using

      
      , add dropwise at 
      
      
      
      , then allow to warm.
  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) until starting material is consumed.
    
  • Workup:

    • Cool reaction to room temperature (RT).[1]

    • Concentrate in vacuo to remove ~80% of the methanol.

    • Pour the residue into ice-water.

    • Neutralize carefully with saturated aqueous

      
       to pH ~7–8. A white precipitate (the ester) often forms.
      
  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Yield Expectation: 85–95%.

  • Product: Methyl 6-hydroxypicolinate (exists as a tautomer with methyl 6-oxo-1,6-dihydropyridine-2-carboxylate).

Step 2: Regioselective N-Methylation

This is the critical step. We utilize the "Hard and Soft Acids and Bases" (HSAB) principle. The nitrogen is the softer nucleophile compared to oxygen. Using a soft electrophile (MeI) and thermodynamic control favors N-alkylation.

Comparison of Methods
FeatureMethod A: Standard (Acetone/K2CO3)Method B: Green (Water/Tween 20)
Reagents MeI, Anhydrous

MeI, Tween 20 surfactant
Solvent Acetone (or DMF)Water
Regioselectivity Good (N:O ~ 4:1 to 10:1)Excellent (N:O > 10:1)
Scalability HighModerate
Purification Column Chromatography often requiredFiltration often sufficient
Method A: Standard Protocol (Acetone/ )
  • Setup: In a flame-dried RBF, suspend Methyl 6-hydroxypicolinate (1.0 eq) in anhydrous Acetone (10 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    )  (2.0 eq).
    
    • Insight:

      
       is preferred over 
      
      
      
      . Silver salts coordinate to the nitrogen lone pair, blocking it and forcing O-alkylation (the "Silver Salt Rule").
  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise at RT.

  • Reaction: Heat to mild reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC.[1] The N-methyl product usually runs slightly lower (more polar) than the O-methyl byproduct due to the lactam dipole.

  • Workup:

    • Filter off the inorganic salts (

      
      /KI).
      
    • Concentrate the filtrate in vacuo.

  • Purification: The residue will likely contain 5–15% O-methyl isomer. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Method B: Advanced Micellar Protocol (Water)

Based on recent Green Chemistry advancements (e.g., Org. Lett. 2015).

  • Media Preparation: Prepare a 2% w/w solution of Tween 20 (Polysorbate 20) in deionized water.

  • Reaction: Add Methyl 6-hydroxypicolinate (1.0 eq) to the micellar solution. The surfactant creates hydrophobic pockets that stabilize the transition state for N-alkylation.

  • Reagent: Add Methyl Iodide (1.2 eq). No additional inorganic base is strictly required if the substrate is neutral, but mild base (

    
    , 1.0 eq) accelerates the reaction.
    
  • Conditions: Stir vigorously at room temperature for 12–24 hours.

  • Isolation: The N-methylated product is often less soluble in water than the starting material and may precipitate. Filter the solid.[2] If oil forms, extract with Ethyl Acetate.

Mechanistic Insight & Regioselectivity

The regioselectivity is governed by the tautomeric equilibrium and the nature of the transition state.

Mechanism Tautomer Tautomeric Equilibrium (Lactam vs Lactim) Reaction_N N-Attack (Soft-Soft) Favored by Polar Aprotic/Micelles Tautomer->Reaction_N + MeI / K2CO3 Reaction_O O-Attack (Hard-Hard) Favored by Ag+ or O-Solvation Tautomer->Reaction_O + MeI / Ag2CO3 Product_N Target: N-Methyl Pyridone (Thermodynamic Product) Reaction_N->Product_N Product_O Byproduct: Methoxypyridine (Kinetic/Silver Mediated) Reaction_O->Product_O

Figure 2: Mechanistic divergence in pyridone alkylation.

Analytical Validation

To validate the synthesis, you must distinguish the N-methyl target from the O-methyl impurity.

NMR Diagnostics ( NMR, 400 MHz, )
FeatureTarget: N-Methyl (Lactam)Impurity: O-Methyl (Lactim)
N-Me / O-Me Signal

3.5 – 3.7 ppm (Singlet)

3.9 – 4.0 ppm (Singlet)
Ring Protons Distinct alkene-like couplingAromatic coupling patterns
Carbonyl (

)
Distinct C=O signal (~160-165 ppm)No C=O; C-O aromatic shift

Key Check: The N-methyl group on a pyridone ring is typically shielded (upfield) relative to a methoxy group on a pyridine ring. If you see a singlet at 3.95 ppm, you likely have significant O-alkylation.

References

  • General Esterification: ChemicalBook. (2025). "General procedure for the synthesis of methyl 6-hydroxynicotinate." Link

  • Micellar N-Alkylation: Organic Letters. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Link

  • Regioselectivity Mechanisms: The Journal of Organic Chemistry. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." Link

  • NMR Data Correlation: NIH / PMC. "Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts." Link

Sources

Use of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Pyridinone Heterocycles in Crop Protection

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyridinone scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and biological activity.[1] Pyridinone derivatives are integral to a wide array of commercial and developmental agrochemicals, including herbicides, fungicides, and insecticides.[2] Their utility stems from a unique combination of electronic properties, the ability to act as hydrogen bond donors and acceptors, and their synthetic tractability, which allows for extensive functionalization to fine-tune their biological activity and crop selectivity.[3]

While a diverse range of pyridinone-based starting materials are employed in agrochemical synthesis, this application note will focus on the synthetic utility of pyridinone carboxylates, a class of compounds exemplified by Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. Although direct, publicly available synthetic routes from this specific molecule to a commercial agrochemical are not extensively documented, its structural motifs are highly representative of key intermediates in the synthesis of cutting-edge crop protection agents.

To provide a detailed and practical guide, we will use the synthesis of a key intermediate for the commercial herbicide Bicyclopyrone as a case study. Bicyclopyrone is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for weed control.[4][5] The synthesis of its core pyridinone structure, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, showcases the typical transformations and chemical principles that researchers and process chemists will encounter when working with this class of compounds.

Case Study: Synthesis of a Key Pyridinone Intermediate for the HPPD-Inhibiting Herbicide Bicyclopyrone

The synthesis of Bicyclopyrone relies on the coupling of a substituted nicotinic acid with a bicyclic ketone. The nicotinic acid component, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, is a prime example of a highly functionalized pyridinone derivative. Its synthesis from a more fundamental pyridine building block illustrates a common and insightful pathway in agrochemical process development.

The following sections will provide a detailed, step-by-step protocol for the synthesis of this key intermediate, starting from the readily available 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process:

  • Esterification: The carboxylic acid group of the starting material is first protected as a methyl ester.

  • Nucleophilic Aromatic Substitution: The chloro-substituent at the 2-position of the pyridine ring is then displaced by the sodium salt of 2-methoxyethanol to introduce the desired side chain.

This workflow is a common approach in pyridine chemistry, where the reactivity of different positions on the ring is strategically exploited.

Bicyclopyrone_Intermediate_Synthesis Start 2-Chloro-6-(trifluoromethyl)nicotinic acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 2-chloro-6-(trifluoromethyl)nicotinate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (2-Methoxyethanol, NaH) Intermediate1->Step2 FinalProduct 2-(2-Methoxy-ethoxymethyl)-6- trifluoromethyl-nicotinic acid (Key Bicyclopyrone Intermediate) Step2->FinalProduct

Caption: Synthetic workflow for the key Bicyclopyrone intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl 2-chloro-6-(trifluoromethyl)nicotinate (Intermediate 1)

This initial step protects the carboxylic acid as a methyl ester, which is generally less reactive and more soluble in organic solvents than the free acid, facilitating the subsequent substitution reaction.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equivalents
2-Chloro-6-(trifluoromethyl)nicotinic acid280566-45-2225.5522.55 g1.0
Methanol (anhydrous)67-56-132.04200 mLExcess
Sulfuric acid (concentrated)7664-93-998.082 mLCatalytic
Saturated sodium bicarbonate solution144-55-884.01As needed-
Dichloromethane75-09-284.93300 mL-
Anhydrous magnesium sulfate7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-(trifluoromethyl)nicotinic acid (22.55 g, 0.1 mol).

  • Reagent Addition: Add anhydrous methanol (200 mL) to the flask and stir until the solid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 500 mL of ice-cold water.

    • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

  • Characterization: The structure of the product, Methyl 2-chloro-6-(trifluoromethyl)nicotinate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid (Final Intermediate)

This is a crucial nucleophilic aromatic substitution reaction where the electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating the displacement of the chloride at the 2-position.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equivalents
Methyl 2-chloro-6-(trifluoromethyl)nicotinate-239.5823.96 g1.0
Sodium hydride (60% dispersion in mineral oil)7646-69-724.004.4 g1.1
2-Methoxyethanol109-86-476.098.37 g (9.0 mL)1.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11250 mL-
Lithium hydroxide monohydrate1310-66-341.964.2 g1.0
Hydrochloric acid (1 M)7647-01-036.46As needed-
Ethyl acetate141-78-688.11300 mL-

Procedure:

  • Alkoxide Formation:

    • To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (100 mL) and 2-methoxyethanol (8.37 g, 0.11 mol).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen ceases.

  • Substitution Reaction:

    • Dissolve Methyl 2-chloro-6-(trifluoromethyl)nicotinate (23.96 g, 0.1 mol) in anhydrous THF (150 mL) and add it dropwise to the prepared sodium 2-methoxyethoxide solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Hydrolysis:

    • After the substitution is complete, cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve lithium hydroxide monohydrate (4.2 g, 0.1 mol) in water (50 mL).

    • Add the lithium hydroxide solution to the reaction mixture and stir vigorously at room temperature for 4-6 hours to hydrolyze the ester.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Dilute the residue with water (200 mL) and wash with ethyl acetate (2 x 100 mL) to remove any unreacted starting material and non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion and Mechanistic Insights

The successful synthesis of the target intermediate hinges on key chemical principles:

  • Esterification: The Fischer esterification in Protocol 1 is an acid-catalyzed equilibrium reaction. The use of excess methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the methyl ester.

  • Nucleophilic Aromatic Substitution (SNAr): The core transformation in Protocol 2 is an SNAr reaction. The pyridine ring is inherently electron-deficient, and this is further enhanced by the strongly electron-withdrawing trifluoromethyl group at the 6-position. This electronic effect makes the 2-position highly susceptible to nucleophilic attack by the 2-methoxyethoxide anion. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactant Methyl 2-chloro-6- (trifluoromethyl)nicotinate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nucleophile CH₃OCH₂CH₂O⁻ Meisenheimer_c Meisenheimer Complex Product Methyl 2-(2-methoxy-ethoxymethyl)-6- (trifluoromethyl)nicotinate LeavingGroup Cl⁻ Meisenheimer_c->Product

Caption: Simplified mechanism of the SNAr reaction.

Conclusion and Future Perspectives

This application note has detailed a representative synthetic route for a key pyridinone-based intermediate used in the production of the herbicide Bicyclopyrone. The protocols provided are based on established chemical principles and offer a practical guide for researchers in the field of agrochemical synthesis. The versatility of the pyridinone core, as demonstrated in this case study, ensures its continued importance as a foundational scaffold for the discovery and development of next-generation crop protection solutions. Future research in this area will likely focus on developing more sustainable and efficient synthetic methods, as well as exploring novel substitutions on the pyridinone ring to access new modes of action and overcome existing resistance challenges.

References

  • Lin, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(23), 7234. Retrieved from [Link]

  • Justia Patents. (2024). Compound, preparation method therefor and application of compound in preparation of bicyclopyrone intermediate. Retrieved from [Link]

  • AERU. (n.d.). Bicyclopyrone (Ref: NOA449280). University of Hertfordshire. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Bicyclopyrone & Degradates. Retrieved from [Link]

  • Google Patents. (n.d.). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
  • Semantic Scholar. (n.d.). The Discovery of Bicyclopyrone. Retrieved from [Link]

  • FAO. (n.d.). 5.3 bicyclopyrone (295) toxicology. Retrieved from [Link]

  • DCU Research Repository. (n.d.). A feasible bench-scale synthetic route to 2-(2-methyl-3- trifluoromethylanilino)nicotinic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Bicyclopyrone & Degradates. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Retrieved from [Link]

  • Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
  • Pipzine Chemicals. (n.d.). 6-Oxo-1,6-dihydropyridine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.
  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.
  • PubMed Central. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Retrieved from [Link]

  • PubMed. (n.d.). Antiallergy agents. 1. 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters. Retrieved from [Link]

  • SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

  • Molecules. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Retrieved from [Link]

Sources

Synthesis of 2-pyridone from 2-thiopyridine via nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Pyridone from 2-Thiopyridine via Nucleophilic Aromatic Substitution

Introduction

The 2-pyridone structural motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] These six-membered N-heterocycles are integral to numerous pharmaceutical products, including antiviral, antitumor, and anti-inflammatory agents.[3] Their unique chemical properties, such as the ability to act as both hydrogen bond donors and acceptors, contribute to their favorable metabolic stability and solubility, making them highly valuable in drug design.[1][2]

While numerous synthetic routes to 2-pyridones exist, the conversion of 2-substituted pyridines via nucleophilic aromatic substitution (SNAr) is a particularly robust and versatile strategy.[3] This application note provides a detailed protocol and mechanistic rationale for the synthesis of 2-pyridone from 2-thiopyridine. This transformation leverages the thiol moiety as a labile leaving group, which is displaced by a hydroxide nucleophile. The described method is operationally simple, efficient, and utilizes readily available reagents, making it a valuable tool for researchers in organic synthesis and drug development.

Mechanistic Insight: The SNAr Pathway

The conversion of 2-thiopyridine to 2-pyridone proceeds through a classical nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom.[4][5]

The mechanism can be dissected into two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile—in this case, a hydroxide ion (OH⁻) generated from sodium hydroxide—at the C-2 position of the 2-thiopyridine ring. This position is electronically favorable for attack because the electronegative nitrogen atom can effectively stabilize the resulting negative charge through resonance.[4][5] This addition step breaks the aromaticity of the ring and forms a high-energy, anionic intermediate known as a Meisenheimer complex. The stability of this complex is the critical factor determining the feasibility of the SNAr reaction.[4] One of the key resonance structures of this intermediate places the negative charge directly on the nitrogen atom, a significant stabilizing contribution.[4]

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored through the elimination of the leaving group. In this synthesis, the thiol group (-SH) departs. The resulting product is 2-hydroxypyridine, which exists in a tautomeric equilibrium with its more stable lactam form, 2-pyridone.[1] In polar solvents, the 2-pyridone tautomer is heavily favored.[6]

The choice of an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) is crucial as it effectively solvates the cation (Na⁺) while leaving the hydroxide nucleophile relatively un-solvated and highly reactive.

Reaction Mechanism Diagram

Caption: SNAr mechanism for the conversion of 2-thiopyridine to 2-pyridone.

Experimental Protocol

This protocol is adapted from a method described for the synthesis of 2-pyridone derivatives.[3][7] It outlines a general procedure that can be optimized for specific substituted 2-thiopyridines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Thiopyridine≥97%Standard SupplierStarting material.
Sodium Hydroxide (NaOH)Pellets, ≥98%Standard SupplierSource of hydroxide nucleophile.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Standard SupplierReaction solvent.
Deionized WaterN/AIn-houseUsed for workup.
Hydrochloric Acid (HCl)1M solutionStandard SupplierFor neutralization during workup.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard SupplierDrying agent.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Add 2-thiopyridine, NaOH, and DMSO to flask. - Equip with condenser and stirrer. start->setup reaction 2. Heating & Reaction - Heat mixture to 90-100 °C. - Stir for 2-4 hours. - Monitor reaction by TLC. setup->reaction workup 3. Workup - Cool to room temperature. - Pour into ice-water. - Neutralize with 1M HCl. reaction->workup extraction 4. Extraction - Extract aqueous layer with ethyl acetate (3x). workup->extraction drying 5. Drying & Concentration - Combine organic layers. - Dry over Na2SO4. - Concentrate via rotary evaporation. extraction->drying purification 6. Purification - Purify crude product via column chromatography or recrystallization. drying->purification characterization 7. Characterization - Analyze pure product (NMR, MS, IR). purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of 2-pyridone.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-thiopyridine (1.0 mmol, 1 equiv.).

    • Add sodium hydroxide (2.0 mmol, 2 equiv.).

    • Add anhydrous DMSO (5-10 mL) to the flask.

    • Attach a condenser to the flask.

  • Reaction Execution:

    • Place the flask in a heating mantle or oil bath and begin stirring.

    • Heat the reaction mixture to 90-100 °C.

    • Maintain this temperature and allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL).

    • Neutralize the aqueous solution to pH ~7 by slowly adding 1M HCl while stirring. Monitor the pH using pH paper or a pH meter.

    • Transfer the neutralized solution to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by recrystallization (e.g., from an ether/n-hexane mixture) or by column chromatography on silica gel to yield the pure 2-pyridone.[8]

Safety Precautions
  • 2-Thiopyridine and 2-Pyridone: These compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[9]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin.

  • General Precautions: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

Characterization and Expected Results

The final product, 2-pyridone, is typically a colorless or white solid.[6] The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterExpected Outcome
Yield 70-95% (Varies with substrate)
Appearance Colorless to white crystalline solid[6]
Melting Point 105-107 °C[6]
¹H NMR (DMSO-d₆) Signals corresponding to the pyridone ring protons.
IR (KBr, cm⁻¹) Characteristic C=O stretch (~1650 cm⁻¹) and N-H stretch.
Mass Spec (EI+) Molecular ion peak corresponding to the mass of 2-pyridone (95.10 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive NaOH (absorbed moisture/CO₂). 3. Wet DMSO.1. Ensure reaction temperature is consistently 90-100 °C. 2. Use fresh, high-purity NaOH pellets. 3. Use anhydrous DMSO.
Formation of Byproducts 1. Overheating or prolonged reaction time. 2. Impure starting materials.1. Strictly control temperature and monitor reaction by TLC to avoid over-running. 2. Ensure the purity of the starting 2-thiopyridine.
Difficulty in Isolation 1. Incomplete neutralization. 2. Emulsion formation during extraction.1. Carefully adjust pH to ~7. 2. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.

Conclusion

The synthesis of 2-pyridone from 2-thiopyridine via nucleophilic aromatic substitution is a highly effective and straightforward method. It offers good to excellent yields, operational simplicity, and relies on cost-effective reagents. This protocol provides a reliable foundation for accessing the valuable 2-pyridone scaffold, enabling further research and development in medicinal chemistry and related fields. The robust nature of the SNAr reaction on the electron-deficient pyridine ring makes this a key transformation in the synthetic chemist's toolkit.

References

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Scribd. (n.d.). 2 Pyridones. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry.
  • RSC Medicinal Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

  • C-I-L. (n.d.). Pyridine Material Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-pyridone/2-thiopyridine/2-aminopyridine – quinolone hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • chemeurope.com. (n.d.). 2-Pyridone. Retrieved from [Link]

  • SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomeric equilibrium of 2-thiopyridone (2TP) and 2-mercaptopyridine (2MP). Retrieved from [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

Sources

Application Note: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acetyl-Lysine Mimic" Scaffold

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (hereafter referred to as Fragment 1-Me-6-Oxo ) represents a "privileged scaffold" in modern fragment-based drug discovery (FBDD). Its structural significance lies in its ability to mimic the acetyl-lysine (KAc) residue recognized by bromodomains (BET family) and the hinge-binding motifs of various kinases.

Unlike aliphatic fragments that often lack directionality, Fragment 1-Me-6-Oxo possesses a pre-organized hydrogen bond acceptor/donor system (the pyridinone core) and a defined vector for elaboration (the C2-methyl ester). This guide details the protocols for utilizing this fragment as a "seed" for library generation, specifically targeting epigenetic readers (BRD4) and kinase active sites.

Key Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD Suitability
Molecular Weight ~167.16 DaIdeal (<300 Da)
cLogP ~0.2 - 0.5High (High solubility, Low promiscuity)
H-Bond Donors 0Ideal (Minimizes desolvation penalty)
H-Bond Acceptors 3Good (Interacts with Asn/Tyr residues)
PSA ~43 ŲExcellent (Permeability)

Strategic Application: Fragment Growing & Elaboration

The primary utility of Fragment 1-Me-6-Oxo is not merely as a screening hit, but as a Core Synthon for parallel synthesis. The C2-methyl ester is a "synthetic handle" designed for rapid expansion into the solvent-exposed regions of a protein binding pocket.

Mechanistic Rationale
  • Pharmacophore Anchoring: The N-methyl-6-oxopyridine motif acts as the anchor. In BET bromodomains, the carbonyl oxygen accepts a hydrogen bond from the conserved asparagine (e.g., Asn140 in BRD4 BD1), while the N-methyl group occupies the hydrophobic "WPF shelf" region.

  • Vector Expansion: The C2-carboxylate vector points towards the ZA-loop or the solvent front, allowing for the attachment of diverse amines to optimize selectivity (e.g., BD2 vs. BD1 selectivity) [1].

Workflow Visualization (DOT Diagram)

FBDD_Workflow cluster_target Target Interaction Fragment Fragment 1-Me-6-Oxo (Core Anchor) Hydrolysis Hydrolysis (LiOH/THF) Fragment->Hydrolysis Activation Pharmacophore Asn140 H-Bond Hydrophobic Fit Fragment->Pharmacophore Acid Intermediate Acid (Reactive Handle) Hydrolysis->Acid Coupling Parallel Amide Coupling (Library Generation) Acid->Coupling + Diverse Amines Screening Biophysical Screening (SPR / X-ray) Coupling->Screening Hit Validation Lead Potent Lead (nM Affinity) Screening->Lead SAR Optimization

Caption: Logical workflow converting the 1-Me-6-Oxo fragment from a raw material into a lead compound via parallel synthesis.

Experimental Protocols

Protocol A: Parallel Library Synthesis (Amidation)

Objective: To generate a library of 20-50 analogues exploring the C2 vector. Rationale: Direct aminolysis of methyl esters can be slow. Saponification followed by HATU coupling is more reliable for high-throughput parallel synthesis.

Materials:

  • Fragment 1-Me-6-Oxo (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O)

  • Diverse Amines (Primary/Secondary, aromatic/aliphatic)

  • HATU (Coupling Reagent)[1]

  • DIPEA (Base)

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Saponification (Batch Scale):

    • Dissolve Fragment 1-Me-6-Oxo in THF:Water (3:1).

    • Add LiOH (2.0 eq) and stir at RT for 2 hours. Monitor by LCMS (Expect mass shift: -14 Da).

    • Acidify with 1M HCl to pH 3. Extract with EtOAc or lyophilize directly if water-soluble. Isolate the Carboxylic Acid Intermediate.

  • Library Plate Setup:

    • Prepare a stock solution of the Carboxylic Acid Intermediate (0.2 M in DMF).

    • Dispense 100 µL (20 µmol) into each well of a 96-well reaction block.

  • Coupling Reaction:

    • Add DIPEA (3.0 eq) to each well.

    • Add HATU (1.2 eq) dissolved in DMF. Shake for 10 mins to activate.

    • Add specific Amine Monomer (1.5 eq) to each well.

    • Seal and shake at RT for 16 hours.

  • Work-up:

    • Evaporate DMF (Genevac or N2 blowdown).

    • Resuspend in DMSO:MeOH (1:1) for direct purification via Prep-HPLC.

Protocol B: Biophysical Validation (Ligand-Observed NMR)

Objective: Confirm binding of the fragment and its derivatives to the target (e.g., BRD4-BD1). Method: Saturation Transfer Difference (STD) NMR. Why this method? STD-NMR detects weak binders (Kd: mM to µM range) typical of initial fragments, which SPR might miss due to fast off-rates.

Parameters:

  • Protein: Recombinant BRD4-BD1 (20 µM).

  • Ligand: Fragment 1-Me-6-Oxo (1 mM) – 50:1 Ligand:Protein excess is critical.

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O.

  • Pulse Sequence: stddiff (Bruker/Varian standard).

  • Saturation: On-resonance irradiation at 0.5 ppm (protein methyls); Off-resonance at 30 ppm.

Interpretation:

  • Signals appearing in the difference spectrum indicate binding.

  • Critical Check: If the N-methyl peak (approx 3.5 ppm) shows a strong STD effect, it confirms the hydrophobic interaction with the protein shelf [2].

Case Study: Targeting BET Bromodomains

The 1-methyl-6-oxo-1,6-dihydropyridine core is a validated bioisostere for the 3,5-dimethylisoxazole motif found in classical BET inhibitors like JQ1.

  • Mechanism: The carbonyl oxygen at C6 mimics the acetyl group of acetylated lysine.

  • Selectivity Engineering: By varying the amide substituent at C2 (using Protocol A), researchers have successfully engineered selectivity for BD2 (Bromodomain 2) over BD1. For instance, GSK reported that extending the C2 position with specific amino-alcohol motifs can achieve >1000-fold selectivity for BD2, a key requirement for reducing toxicity in autoimmune therapies [3].

Structural Interaction Map

Interaction_Map cluster_binding_pocket BRD4 Binding Pocket cluster_fragment Fragment 1-Me-6-Oxo Asn140 Asn140 (H-Bond Donor) C6_Carbonyl C6-Carbonyl (Acceptor) Asn140->C6_Carbonyl H-Bond WPF_Shelf WPF Shelf (Hydrophobic) ZA_Loop ZA Loop (Solvent Exposed) N_Methyl N-Methyl (Hydrophobic) N_Methyl->WPF_Shelf Van der Waals C2_Ester C2-Ester/Amide (Vector) C2_Ester->ZA_Loop Growth Vector

Caption: Structural interaction map showing how the fragment mimics acetyl-lysine within the BRD4 pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Steric hindrance at C2 or ester unreactivity.Switch to Protocol A (Saponification + HATU) rather than direct aminolysis. Ensure DMF is anhydrous.
Poor Solubility Fragment aggregation at high concentration (>5mM).Add 5% DMSO to the NMR buffer. Verify solubility via light scattering before screening.
False Positives (NMR) Non-specific aggregation or impurities.Run a "Spin-Lock" (T1rho) experiment to filter out large aggregates. Ensure fragment purity >95%.
Hydrolysis in Assay Ester instability in plasma/buffer.The methyl ester is a synthetic precursor. Do not use it as a final drug candidate. Convert to amide or bioisostere (e.g., oxadiazole) for stability.

References

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. (2021). Overview of FBDD strategies including pyridinone scaffolds. Link

  • Fragment-based drug discovery (FBDD) has been widely applied... NIH / PMC. (2021). Methodologies for screening low molecular weight ligands.[1][2][3][4] Link

  • Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2). Journal of Medicinal Chemistry. (2021). Specific application of this scaffold for BRD4 selectivity. Link

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Review of pyridinone as a privileged scaffold. Link

Sources

Troubleshooting & Optimization

Purification challenges of polar pyridone derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of polar pyridone derivatives.

The Core Challenge: The Pyridone Paradox

Purifying pyridone derivatives is notoriously difficult because these molecules act as "chemical chameleons."[1] Unlike simple amines or acids, pyridones exist in a dynamic tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

This duality creates a specific set of chromatographic failures:

  • Streaking/Tailing: The compound interacts with silica silanols as both a hydrogen bond donor (NH) and acceptor (C=O, Basic N).

  • Solubility Mismatches: They are often insoluble in non-polar mobile phases (Hexane/EtOAc) but dissolve too well in polar elutants, leading to "dumping" or poor resolution.[1]

  • Ghost Peaks: Tautomer separation during chromatography can result in broad, split peaks that mimic impurities.[1]

The following guide details how to overcome these specific failure modes.

Decision Matrix: Method Development

Before choosing a column, use this logic flow to select the correct stationary phase and loading strategy.

PyridonePurification start START: Crude Pyridone Mixture solubility Solubility Check: Soluble in DCM or EtOAc? start->solubility yes_sol Yes solubility->yes_sol High Solubility no_sol No (Only MeOH/DMSO/Water) solubility->no_sol Low Solubility silica_check Standard Silica (SiO2) Trial yes_sol->silica_check dry_load Dry Loading Required (Celite or Silica) no_sol->dry_load tailing Result: Severe Tailing? silica_check->tailing yes_tail Yes tailing->yes_tail no_tail No tailing->no_tail Proceed additive Add Modifier: 1-5% MeOH + 1% TEA yes_tail->additive alt_phase Switch Stationary Phase additive->alt_phase Still Tailing? c18 Reverse Phase (C18) Acidic Buffer (pH 2.5) alt_phase->c18 Reverse Phase Mode amine Amine-Functionalized Silica (No TEA needed) alt_phase->amine Normal Phase Mode dry_load->c18

Figure 1: Decision tree for selecting the optimal purification strategy based on solubility and interaction severity.

Module 1: Normal Phase Troubleshooting (Silica Gel)

The Issue: "My compound streaks from the baseline to the solvent front."

Root Cause: Standard silica gel (SiO2) is acidic (pKa ~5).[1] Pyridones are amphoteric.[1]

  • Lactim form: The basic nitrogen accepts a proton from silanols (Ionic interaction).[1]

  • Lactam form: The amide-like NH acts as a strong Hydrogen Bond Donor (HBD) to silanols.[1] This "double-stick" mechanism causes the streak.[1]

Protocol: The "Deactivation" Strategy

Do not rely on simple solvent gradients. You must chemically modify the mobile phase to block silanol sites.

Step-by-Step:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your organic solvent bottles.[1]

    • Why? TEA competes for the acidic silanol sites, effectively "capping" them so your pyridone can pass without dragging [1, 3].

  • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH .

    • Warning: Pyridones are often insoluble in Hexane.[1]

    • Gradient: Start at 100% DCM (with 1% TEA) and ramp to 10% MeOH/DCM.

  • Alternative Solvent: If DCM is undesirable, use EtOAc/EtOH (3:1) as the polar component mixed with Heptane. Ethanol is a better proton donor than methanol and can suppress silanol interactions more effectively in some cases.[1]

Quantitative Comparison of Modifiers:

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.5 - 2.0%Blocks acidic silanols (Steric + Basic)Basic pyridones, severe streaking
Acetic Acid 0.1 - 1.0%Protonates weak bases, suppresses ionizationAcidic pyridone derivatives (e.g., carboxylic acids attached)
Ammonium Hydroxide 0.5 - 1.0%Neutralizes silica, highly polarVery polar, water-soluble pyridones

Module 2: Solubility & Loading Techniques

The Issue: "The compound precipitated at the top of the column."

Root Cause: Pyridones often have high melting points and low solubility in moderate polarity solvents (like DCM or EtOAc).[1] Dissolving the sample in pure MeOH or DMSO and injecting it onto a Hexane/EtOAc column causes immediate precipitation ("crashing out") when the sample hits the non-polar mobile phase [4].

Protocol: Dry Loading (Solid Load)

Liquid injection is the #1 cause of poor resolution for pyridones. Dry loading is mandatory for difficult cases.[1]

  • Dissolution: Dissolve the crude mixture in the minimum amount of a strong solvent (MeOH, Acetone, or DCM/MeOH).

  • Adsorption: Add a solid support.[1]

    • Recommendation: Use Celite 545 or Diatomaceous Earth (ratio 1:2 sample to sorbent).[1]

    • Note: Avoid using silica gel for loading if the compound streaks; it increases the surface area for irreversible adsorption. Celite is inert.[1]

  • Evaporation: Rotovap to dryness until you have a free-flowing powder.

  • Packing: Pour the powder on top of the pre-equilibrated column (or into a solid load cartridge) and run the gradient.

Module 3: Alternative Stationary Phases

The Issue: "Silica isn't working, even with TEA."

If standard silica fails, the surface chemistry must be changed.

Option A: Amine-Functionalized Silica (NH2-Silica)[1]
  • Mechanism: The surface is coated with propyl-amine groups.[1] This creates a basic surface environment (pH ~9).[1]

  • Benefit: It naturally repels the basic nitrogen of the pyridone (preventing adsorption) and enables hydrogen bonding with the carbonyl.

  • Workflow: Run a gradient of Hexane/EtOAc or DCM/MeOH . No TEA additive is required because the surface is already basic [5].

Option B: Reverse Phase (C18)[2][3][4]
  • Mechanism: Separates based on hydrophobicity.[1] Pyridones are polar, so they elute early, but they elute sharply.

  • Critical Factor (pH): You must control pH to force the molecule into a single tautomeric/ionization state.

    • Low pH (Formic Acid, 0.1%): Protonates the carbonyl oxygen (O-protonation) or the nitrogen, stabilizing the cation.[1]

    • High pH (Ammonium Bicarbonate, pH 10): Deprotonates the NH (Lactam), forming the anion.

  • Recommendation: Start with 0.1% Formic Acid in Water/Acetonitrile .[1] This usually provides the sharpest peaks for pyridones [2, 6].[1]

FAQ: Specific Troubleshooting

Q: I see two peaks for my single pure compound. Is it decomposing? A: Likely not. You are separating the tautomers (Lactam vs. Lactim).

  • Fix: Increase the column temperature (to 40-50°C) to speed up the interconversion rate, merging the peaks into one average peak. Alternatively, switch to a protic solvent (MeOH/Water) which strongly favors the Lactam form [7].

Q: My compound is stuck on the baseline of the TLC plate. A: Do not use pure EtOAc. Pyridones require alcohol.[1]

  • TLC Dip: Use 10% MeOH in DCM.[1] If it still stays at baseline, add 1% NH4OH to the TLC jar. If it moves, you need an amine-column or basic modifier.[1]

Q: Can I use Acetone instead of EtOAc? A: Yes. Acetone is excellent for pyridones.[1] It has better solubility power than EtOAc and similar elution strength.[1] A Hexane/Acetone gradient often yields sharper peaks than Hexane/EtOAc for polar heterocycles [4].[1]

References

  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes.[1] Retrieved from [Link][1]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from [Link][1]

  • Biotage. (2023).[1][2][3] Six key factors that impact flash chromatography. Retrieved from [Link][1]

  • Teledyne ISCO. (2023).[1][2] When Silica doesn't cut it for Flash chromatography.[1] Retrieved from [Link]

  • Indian Academy of Sciences. Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link][1]

  • Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link][1]

Sources

Technical Support Center: Navigating the Solubility Challenges of Dihydropyridine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles associated with dihydropyridine compounds in biological assays. Dihydropyridines, a cornerstone class of L-type calcium channel blockers, are notoriously lipophilic, often leading to precipitation in aqueous assay environments and compromising experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the reliable and accurate assessment of your dihydropyridine compounds.

Understanding the Challenge: The Lipophilic Nature of Dihydropyridines

Dihydropyridine derivatives are characterized by their hydrophobic chemical structures, which are essential for their interaction with the voltage-gated calcium channels embedded within cell membranes. However, this very lipophilicity is the primary cause of their poor aqueous solubility, creating significant challenges in the laboratory. When a concentrated stock solution of a dihydropyridine, typically in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution. This leads to an unknown and lower-than-intended concentration of the compound in the assay, resulting in inaccurate and unreliable data.

Below is a diagram illustrating the fundamental challenge of transitioning a lipophilic dihydropyridine compound from a high-solubility organic solvent to a low-solubility aqueous environment.

Caption: Transition of Dihydropyridine from DMSO to Aqueous Buffer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with dihydropyridine compounds in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Stock Solution Preparation and Handling

Q1: My dihydropyridine compound won't dissolve in DMSO, or it precipitates upon storage. What should I do?

A1: While DMSO is a powerful solvent, some highly crystalline or lipophilic dihydropyridines can be challenging to dissolve.

  • Initial Dissolution: Gentle warming (up to 37°C) and sonication can aid in dissolving the compound. However, be cautious with heat-sensitive compounds.

  • Solvent Purity: Ensure you are using anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to precipitation.

  • Alternative Solvents: For particularly difficult compounds, consider alternative organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). However, always test the solvent's compatibility with your specific assay and cell type, as they can be more toxic than DMSO.

Q2: I see a precipitate in my frozen DMSO stock solution after thawing. Is it still usable?

A2: It is not recommended to use a stock solution with visible precipitate. The concentration of the supernatant will be lower than intended. Before use, attempt to redissolve the compound by warming the vial to 37°C and vortexing or sonicating. If the precipitate does not fully dissolve, a fresh stock solution should be prepared.

Precipitation in Aqueous Assay Media

Q3: My compound precipitates immediately when I add the DMSO stock to my cell culture medium or assay buffer. How can I prevent this "solvent shock"?

A3: This rapid precipitation is due to the abrupt change in solvent polarity. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous medium. For example, first, dilute the stock into a small volume of media, mix well, and then add this intermediate dilution to the final volume.

  • Slow Addition and Mixing: Add the DMSO stock dropwise to the assay medium while gently vortexing or swirling. This promotes rapid dispersal of the DMSO and compound, preventing localized high concentrations that trigger precipitation.

  • Pre-warming the Medium: Using a pre-warmed (37°C) assay medium can sometimes improve the solubility of your compound.

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) to minimize its effect on both compound solubility and cell health. This may require preparing a more concentrated DMSO stock solution.

Q4: My compound appears to be soluble initially but then precipitates in the incubator over the course of my experiment. What is causing this delayed precipitation?

A4: Delayed precipitation can be due to several factors:

  • Temperature and pH Shifts: The stable environment of an incubator (37°C, 5% CO2) can influence compound solubility. Cellular metabolism can also alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.

  • Evaporation: In multi-well plates, evaporation from the wells can increase the concentration of all components, including your compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and consider using plates with low-evaporation lids or sealing films for long-term experiments.

  • Compound Instability: The compound itself may be unstable in the aqueous environment at 37°C, leading to degradation and precipitation of the less soluble degradants.

Q5: How does the presence of serum in my cell culture medium affect the solubility of my dihydropyridine compound?

A5: Serum proteins, particularly albumin, can bind to hydrophobic compounds, which can have a dual effect. This binding can increase the apparent solubility of the compound in the medium by keeping it in a soluble complex. However, at high compound concentrations, these protein-compound complexes can also aggregate and precipitate. If you suspect serum-related issues, you can try:

  • Reducing Serum Concentration: If your cells can tolerate it, reducing the serum percentage during the treatment period may help.

  • Using Serum-Free Medium: For certain assays, switching to a serum-free medium for the duration of the compound incubation is an option. However, be aware that this can alter cell physiology.

  • Adding Purified Albumin: In some cases, adding purified bovine serum albumin (BSA) to a serum-free medium can help solubilize the compound while providing a more defined system than whole serum.

Advanced Solubilization Strategies

When simple solvent adjustments are insufficient, more advanced formulation strategies may be necessary. The choice of strategy will depend on the specific dihydropyridine, the required concentration, and the nature of the biological assay.

Co-solvents

The use of a co-solvent system can increase the solubility of a lipophilic compound in an aqueous environment.

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 400) are commonly used.

  • Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of non-polar compounds.

  • Considerations: It is crucial to determine the tolerance of your cell line or assay to the chosen co-solvent, as they can have biological effects or be cytotoxic at higher concentrations. Always include a vehicle control with the same co-solvent concentration in your experiments.

Table 1: Solubility of Selected Dihydropyridines in Co-solvent Systems

DihydropyridineCo-solvent SystemTemperature (°C)Maximum Solubility
Nifedipine90% Ethanol / 10% Water (w/w)25~1.5 mg/mL[1]
LercanidipinePEG 40025~9.99 mg/mL
LercanidipinePropylene Glycol25~9.55 mg/mL[2]
Amlodipine BesylatepH 1.2 Buffer25~0.38 mg/mL[3]
Amlodipine BesylatepH 6.8 Buffer25~0.11 mg/mL[4][3]
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[5]

  • Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used.

  • Mechanism: The hydrophobic dihydropyridine molecule partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[6]

Caption: Encapsulation of a Dihydropyridine by a Cyclodextrin.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.

  • Principle: By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is dramatically increased. This leads to an increase in the dissolution rate and saturation solubility of the compound.

  • Preparation: Nanosuspensions can be prepared by top-down methods (e.g., wet media milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[7][8]

  • Application: Nanosuspensions are particularly useful for preparing injectable formulations or for oral delivery of poorly soluble drugs.[9]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[10][11]

  • Composition: The drug is dissolved in the lipid-based formulation. Upon dilution in the assay medium, a micro- or nano-emulsion is formed, with the drug partitioned in the oil droplets.[12]

  • Advantages: SEDDS can significantly enhance the solubility and oral bioavailability of lipophilic drugs.[13]

  • Considerations for In Vitro Use: The components of the SEDDS (oils, surfactants) can have their own biological effects, so careful validation and appropriate vehicle controls are essential.

Experimental Protocols

Protocol 1: Preparation of a Dihydropyridine-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a simple and effective method for preparing small-scale batches of cyclodextrin inclusion complexes for in vitro studies.

  • Molar Ratio Calculation: Determine the desired molar ratio of the dihydropyridine to cyclodextrin (commonly 1:1 or 1:2). Calculate the required mass of each component.

  • Cyclodextrin Slurry Preparation: In a mortar, place the calculated amount of cyclodextrin (e.g., HP-β-CD). Add a small amount of a suitable solvent (e.g., a 50:50 mixture of water and ethanol) to form a thick paste.

  • Incorporation of Dihydropyridine: Dissolve the dihydropyridine in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin paste in the mortar.

  • Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The consistency should remain paste-like. If it becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the paste can be vacuum dried.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing: Determine the solubility of the prepared inclusion complex in your assay buffer and compare it to that of the free drug.

Protocol 2: Preparation of a Dihydropyridine Nanosuspension (Anti-Solvent Precipitation Method)

This protocol describes a bottom-up approach to producing a nanosuspension suitable for preliminary in vitro testing.

  • Solvent and Anti-Solvent Selection: Identify a solvent in which your dihydropyridine is highly soluble (e.g., methanol, ethanol, acetone) and an anti-solvent in which it is poorly soluble, but which is miscible with the solvent (typically purified water).

  • Stabilizer Solution: Prepare the anti-solvent containing a suitable stabilizer to prevent particle aggregation. Common stabilizers include hydroxypropyl methylcellulose (HPMC), polyvinyl alcohol (PVA), or surfactants like Tween 80. A typical concentration is 0.2% to 1% (w/v).

  • Organic Solution: Prepare a concentrated solution of the dihydropyridine in the selected organic solvent.

  • Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer), inject the organic solution of the drug into the aqueous stabilizer solution. The rapid change in solvent environment will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and drug concentration.

References

  • Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. PubMed. [Link]

  • in vitro studies of amlodipine besylate tablet and comparison with foreign brand leader in nepal. IJPSR. [Link]

  • Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets. Semantic Scholar. [Link]

  • Formulation development and evaluation of immediate release tablets containing antihypertensive agent amlodipine besylate and valsartan. The Pharma Innovation. [Link]

  • Lercanidipine hydrochloride loaded self-nanoemulsifying: A novel approach drug delivery for hypertension treatment as single dos. DergiPark. [Link]

  • Enhancement of solubility and dissolution of lercanidipine by liquisolid technique. ResearchGate. [Link]

  • Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. PubMed. [Link]

  • Integrated analysis on the physicochemical properties of dihydropyridine calcium channel blockers in grapefruit juice interactions. PubMed. [Link]

  • Enhancement of solubility and dissolution of lercanidipine by liquisolid technique. ResearchGate. [Link]

  • Formulation and Evaluation of Lercanidipine Hydrochloride by Liquisolid Technique. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. ResearchGate. [Link]

  • Solubility of Nifedipine in Ethanol + Water and Propylene Glycol + Water Mixtures at 293.2 to 313.2 K. Industrial & Engineering Chemistry Research. [Link]

  • (PDF) Enhancement of solubility and dissolution of lercanidipine by liquisolid technique. ResearchGate. [Link]

  • Solubility of Nifedipine in Ethanol plus Water and Propylene Glycol plus Water Mixtures at 293.2 to 313.2 K. DSpace Repository. [Link]

  • Solubility of Nifedipine in Ethanol + Water and Propylene Glycol + Water Mixtures at 293.2 to 313.2 K. ResearchGate. [Link]

  • Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling. ResearchGate. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]

  • Self-emulsifying Drug Delivery Systems (SEDDS) for Improved Oral Delivery of Lipophilic Drugs. Analytical Chemical Products. [Link]

  • Full article: Preferential solvation of nifedipine in some aqueous co-solvent mixtures. Taylor & Francis Online. [Link]

  • Formulation of self-emulsifying drug delivery systems. Monash University. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]

  • How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. American Pharmaceutical Review. [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina Knowledge. [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. [Link]

  • Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. ResearchGate. [Link]

  • Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed. The Queller/Strassmann Lab. [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]

  • Liquid preparations of dihydropyridines, process for their preparation and their use in combating medical disorders.
  • Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]

  • Dihydropyridine calcium channel blockers. Wikipedia. [Link]

  • Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology. [Link]

  • Amlodipine and Dihydropyridines How They Work Differently from Verapamil. YouTube. [Link]

  • A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. Sciforum. [Link]

  • Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. ResearchGate. [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]

Sources

Thermal Safety & Process Control in Pyridine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Pyridine synthesis—specifically via Hantzsch , Chichibabin , or Bohlmann-Rahtz pathways—presents a distinct thermodynamic paradox. You require significant activation energy to initiate condensation, yet the subsequent aromatization or dehydration steps often release energy rapidly enough to trigger thermal runaway.

This guide moves beyond basic "add slowly" advice. We will engineer self-validating protocols that utilize reaction kinetics to control thermodynamics. Our goal is to transition your workflow from reactive fire-fighting to predictive thermal management.

Critical Module: The Hantzsch Aromatization

The most frequent safety incident in pyridine synthesis occurs not during the initial condensation, but during the oxidation of 1,4-dihydropyridines (1,4-DHP) to the aromatic pyridine. This step is thermodynamically driven by the formation of the aromatic ring and is often violently exothermic.

The Hazard: Oxidative Runaway

Using strong oxidants (HNO₃, MnO₂, or Ceric Ammonium Nitrate) in batch mode creates a high risk of "accumulation." If the oxidant is added faster than it is consumed at low temperatures, the reaction stalls. When the temperature eventually rises, all accumulated oxidant reacts simultaneously—a classic thermal runaway scenario.

The Protocol: Temperature-Controlled Dosing (Semi-Batch)

Objective: Limit the instantaneous heat release (


) to the cooling capacity of the vessel (

).
  • Solvent Selection: Use a solvent with a high heat capacity (

    
    ) and a boiling point that acts as a passive safety barrier (reflux cooling). Acetonitrile or Acetic Acid are standard, but ensure the boiling point is below the decomposition temperature of your intermediate.
    
  • The "Dose-Wait-Check" Loop:

    • Step A: Charge the 1,4-DHP substrate and bring to process temperature (

      
      ).
      
    • Step B: Add 5% of the total oxidant charge.

    • Step C: STOP and wait. Observe the exotherm.

    • Step D: Verify consumption (LC-MS or IR). Only if the exotherm subsides and starting material decreases, proceed to continuous dosing.

  • Active Interlock: If

    
    , the dosing pump MUST  cut power automatically.
    
Visualization: Safety Interlock Logic

The following diagram illustrates the logic flow for a safe semi-batch oxidation process.

SafetyLoop Start Start Oxidation Process CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Dosing Pump Oxidant (Rate = X mL/min) CheckTemp->Dosing Tr < Setpoint StopDosing EMERGENCY STOP (Cut Pump Power) CheckTemp->StopDosing Tr > Setpoint Cooling Max Cooling Capacity Dosing->Cooling Heat Generation StopDosing->CheckTemp Wait for Tr drop Cooling->CheckTemp Feedback Loop

Caption: Figure 1. Automated feedback loop for semi-batch exothermic additions. The pump is slave to the internal temperature probe.

Advanced Control: Continuous Flow Chemistry

For scale-up, batch processing of pyridines is increasingly abandoned in favor of Continuous Flow Chemistry . This is the "Gold Standard" for handling the Hantzsch and Bohlmann-Rahtz sequences.

Why Flow?
  • Surface-Area-to-Volume Ratio: Flow reactors (micro- or meso-fluidic) have ratios 100–1000x higher than batch flasks. Heat is removed almost instantly.

  • Low Inventory: At any given second, only a few grams of potentially explosive intermediate exist.

  • Superheating: You can safely superheat solvents (e.g., Ethanol at 140°C) under pressure to accelerate kinetics without boiling over.

Validated Workflow (Based on Kappe Lab Protocols)
  • Feed A: 1,3-dicarbonyl + Amine (Pre-mixed)

  • Feed B: Aldehyde / Oxidant[1]

  • Reactor: Stainless steel or PFA coil, heated to 100–150°C.

  • Pressure: Back Pressure Regulator (BPR) set to 15–20 bar to maintain liquid phase.

FlowSetup FeedA Feed A: 1,3-Dicarbonyl Pumps HPLC Pumps (High Pressure) FeedA->Pumps FeedB Feed B: Aldehyde/Amine FeedB->Pumps Mixer T-Mixer (Turbulent Mixing) Pumps->Mixer Reactor Reactor Coil (Heated Zone 140°C) Mixer->Reactor Reagents Combined Cooling Cooling Loop (Quench) Reactor->Cooling BPR Back Pressure Regulator (18 bar) Cooling->BPR Collection Product Collection BPR->Collection

Caption: Figure 2. Continuous flow setup for pyridine synthesis, allowing safe handling of high temperatures and pressures.

Troubleshooting & FAQ

Direct solutions for common thermal anomalies.

Incident Response Table
SymptomProbable Root CauseImmediate Corrective ActionLong-Term Prevention
Delayed Exotherm (Temp spikes after addition finishes)Accumulation: Reagents were added too fast at too low a temperature (kinetically stalled).MAX COOLING immediately. Do not quench with water (steam risk). Vent reactor to scrubber.Implement "Dose-Wait-Check" (Module 2). Ensure

is high enough to consume reagent as it is added.
Pressure Spike during condensationAmmonia gas release or volatile solvent boiling.Check condenser coolant flow. If pressure > rated limit, engage emergency vent.Use a Back Pressure Regulator (BPR) or switch to a higher boiling solvent (e.g., switch DCM to Toluene).
Tarring / Black Reaction Localized hotspots at injection point causing polymerization.Increase stirring rate (RPM).Improve mixing (switch from magnetic bar to overhead impeller). Dilute the feed solution.
Yield Loss (Hantzsch)Incomplete aromatization or over-oxidation (ring degradation).Check oxidant stoichiometry.Switch from Nitric Acid to milder oxidants like DDQ or Air/O₂ with Activated Carbon .
FAQ: Expert Insights

Q: Can I use reflux to control the exotherm? A: Yes, but with a caveat. Reflux is a "passive safety" mechanism—the solvent boiling absorbs the heat of reaction. However, if the gas evolution rate exceeds the condenser's capacity, you will pressurize the vessel. Rule of thumb: Your condenser cooling power (kW) must exceed the maximum theoretical heat release rate of the reaction.

Q: Why does my Chichibabin reaction pressure fluctuate wildly? A: The Chichibabin reaction involves the evolution of hydrogen gas (H₂) and ammonia (NH₃). If you are running this in a sealed autoclave, the pressure is supposed to rise. The fluctuation suggests poor temperature control affecting the gas expansion. Ensure your autoclave has a burst disk rated for 1.5x your expected max pressure.

Q: Is Iodine a safer oxidant than Nitric Acid for Hantzsch aromatization? A: Significantly. Iodine in refluxing methanol is a milder, more controlled system than HNO₃. It avoids the formation of nitrous fumes (NOx) and reduces the risk of explosive decomposition, although it is still exothermic.

References & Authoritative Sources

  • Hantzsch Reaction Mechanism & Aromatization

    • Source: Wikipedia / Organic Chemistry Portal

    • Context: Mechanisms of 1,4-DHP oxidation and aromatization driving forces.[2][3]

    • Link:

  • Continuous Flow Synthesis of Pyridines

    • Source: Beilstein Journal of Organic Chemistry (Kappe Group)

    • Context: "One-step synthesis of pyridines... in a continuous flow microwave reactor."[4] Detailed kinetics on Bohlmann-Rahtz and Hantzsch in flow.

    • Link:

  • Thermal Runaway & Process Safety

    • Source: HSE (Health and Safety Executive) / INDG254

    • Context: "Chemical reaction hazards and the risk of thermal runaway."[5][6][7][8][9] Defines the relationship between heat generation and removal.[5][6][7]

    • Link:

  • Aromatization using Iodine (Safer Protocol)

    • Source: Organic Chemistry Portal / Synthesis 2000

    • Context: Protocol for using Iodine/MeOH as a milder alternative to HNO3.

    • Link:

  • Flow Chemistry for Anticancer Drugs (Telescoped Pyridine Synthesis)

    • Source: NIH / PMC

    • Context: Application of flow chemistry to synthesize complex pyridine-based APIs, highlighting safety benefits.

    • Link:

Sources

Strategies for purifying crude milrinone containing amide impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for purifying crude Milrinone containing amide impurities Target Audience: Process Chemists, API Manufacturers, and Research Scientists Last Updated: February 12, 2026

Core Directive & Scope

This guide addresses the specific challenge of isolating Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile) from its primary amide impurities .

In the synthesis of Milrinone, the "amide impurity" typically refers to 5-Descyano Milrinone 5-Carboxyamide (CAS 80047-24-1), resulting from the hydrolysis of the nitrile group, or uncyclized intermediates derived from 2-cyanoacetamide. Because the amide and the nitrile possess similar solubilities and pKa values (due to the shared pyridone ring), separation requires precise exploitation of polarity differences and thermal stability profiles.

Troubleshooting Guides

Issue A: High Amide Impurity Levels (>2.0%) in Crude Solid

Diagnosis: The crude product contains significant amounts of the hydrolysis byproduct (Carboxamide derivative).[] This often occurs if the cyclization reaction was run at excessively high temperatures or in the presence of unbuffered water.[]

Technical Insight: The amide impurity is significantly more polar than Milrinone due to the H-bond donor/acceptor capability of the primary amide group compared to the nitrile. While Milrinone is "sparingly soluble" in organic solvents, the amide impurity often exhibits higher solubility in hot protic solvents or remains in the mother liquor during controlled crystallization.

Protocol: The DMF Thermal Swing Do not use strong aqueous acids or bases for this step, as they will catalyze further hydrolysis of the nitrile to the amide.

  • Dissolution: Suspend the crude Milrinone in Dimethylformamide (DMF) .

    • Ratio: 1 g crude : 10–12 mL DMF.[]

    • Temperature: Heat to 90–100°C .[] The solution should become clear. If insolubles remain, hot filter immediately.[]

  • Controlled Cooling: Allow the solution to cool slowly to 25°C over 2 hours. Rapid cooling traps impurities.[]

  • The "Crash" (Optional): If yield is low, add an anti-solvent (Water) dropwise until turbidity persists, then cool to 5°C. Note: Water addition increases yield but risks co-precipitating the amide.

  • Filtration: Filter the resulting crystals.

  • Wash: Wash the cake with cold Ethanol (Milrinone is practically insoluble in ethanol; the amide impurity is slightly more soluble).[]

  • Drying: Dry under vacuum at 60°C.

Validation: Check HPLC. The amide peak (usually RRT ~0.85 or ~1.2 depending on column pH) should decrease by >80%.[]

Issue B: "Sticky" Precipitate or Poor Crystal Formation

Diagnosis: The presence of uncyclized open-chain intermediates (e.g., 2-cyano-5-oxo-4-(pyridin-4-yl)hex-3-enamide) acts as a surfactant, preventing proper crystal lattice formation.

Protocol: The Methanol Trituration Before attempting recrystallization, you must remove the oily oligomers.

  • Slurry: Suspend the crude sticky solid in Methanol (10 volumes).

  • Reflux: Heat to reflux (65°C) for 30 minutes. Milrinone is soluble in hot methanol, but many polymeric impurities are not.

  • Hot Filtration: Filter while boiling to remove insoluble tars.[]

  • Concentration: Concentrate the filtrate to 50% volume.

  • Crystallization: Cool to 0°C. Milrinone will crystallize; the more soluble open-chain amides remain in the methanolic mother liquor.

Issue C: Separation via pH Manipulation (Isoelectric Precipitation)

Diagnosis: Recrystallization is failing to remove trace amide (<0.5%). Logic: Milrinone has a pKa of ~9.7 (acidic pyridone NH).[] It dissolves in base.[][2]

Protocol:

  • Dissolve: Dissolve crude in 1N NaOH (forms the sodium salt).

  • Filter: Remove non-acidic impurities.[]

  • Precipitate: Slowly add dilute HCl or Lactic Acid.

    • Critical Step: Monitor pH.[][3] Milrinone precipitates cleanly at pH 6.5–7.0 .

    • Warning: Do not drop below pH 5.0, or you risk protonating the pyridine ring and redissolving the product, or co-precipitating acidic impurities.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying Milrinone based on the specific impurity profile.

MilrinonePurification Start Crude Milrinone Input Analyze Analyze Impurity Profile (HPLC) Start->Analyze HighAmide Amide Impurity > 2.0% (Hydrolysis Product) Analyze->HighAmide Hydrolysis detected Sticky Oily/Sticky Solid (Uncyclized Intermediates) Analyze->Sticky Tars detected Clean Amide < 0.5% (Polishing Step) Analyze->Clean High purity crude DMF_Recrys Protocol A: DMF Thermal Swing (Exploits Polarity Diff) HighAmide->DMF_Recrys MeOH_Trit Protocol B: Methanol Trituration (Removes Oligomers) Sticky->MeOH_Trit pH_Swing Protocol C: pH Swing (pH 9 -> pH 6.5) (Isoelectric Precipitation) Clean->pH_Swing Final Pure Milrinone API (>99.5%) DMF_Recrys->Final MeOH_Trit->Final pH_Swing->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity characterization.

Comparative Data: Solvent Effectiveness

The choice of solvent is critical for separating the amide (more polar) from the nitrile (Milrinone).

Solvent SystemMilrinone Solubility (Hot)Milrinone Solubility (Cold)Impurity Rejection (Amide)Risk Factor
DMF HighLowExcellent High BP solvent residue
DMSO/Water HighLowGoodDifficult to dry
Methanol ModerateLowModerateYield loss (too soluble)
Ethanol InsolubleInsolublePoorIneffective for recrystallization
1N NaOH Soluble (as salt)N/ALowHydrolysis Risk (CN -> CONH2)

Frequently Asked Questions (FAQs)

Q: Why does my HPLC show a new peak at RRT 0.85 after I tried acid-base purification? A: You likely exposed the Milrinone to strong acid or base for too long or at too high a temperature. The nitrile group (-CN) at position 5 is susceptible to hydrolysis, converting it to the primary amide (-CONH2). This is the impurity you are trying to remove.[] Ensure pH adjustments are rapid and performed at


.

Q: Can I use column chromatography to purify Milrinone? A: Yes, but it is inefficient for scale-up due to Milrinone's poor solubility in standard mobile phases. If necessary for small samples, use a gradient of Dichloromethane:Methanol (95:5 to 90:10) . The amide impurity typically elutes after Milrinone on silica due to higher polarity.[]

Q: My product is turning yellow during drying. What is happening? A: Yellowing often indicates oxidative degradation or the presence of pyridine-N-oxide impurities. Ensure you are drying under vacuum at moderate temperatures (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


).[] If the yellow color persists, perform a wash with cold Ethanol, which often solubilizes the colored N-oxide byproducts better than the parent compound.

References

  • Fresenius Kabi . (2019). Product Monograph: Milrinone Lactate Injection, USP.[][2] Retrieved from []

  • Cayman Chemical . (2022).[][4] Milrinone Product Information & Solubility Data. Retrieved from []

  • Google Patents . (2003).[] CN1253439C - Process for preparing milrinone. Retrieved from

  • BOC Sciences . (2024). Milrinone and Impurities Profile. Retrieved from []

  • ResearchGate . (2020).[] Discussion: Best techniques for amide purification. Retrieved from

Sources

Overcoming incomplete cyclization in Bohlmann-Rahtz pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Incomplete Cyclization & The "Michael Adduct Trap"

Diagnostic Phase: Understanding the Stall

Status: Ticket Open Issue: Reaction yields are low; NMR indicates a mixture of starting material and a non-aromatic intermediate.

The Core Problem: The Michael Adduct Trap

The Bohlmann-Rahtz (B-R) reaction is a two-step [4+2] heteroannulation. The most common failure mode is incomplete cyclodehydration . The reaction proceeds rapidly through the initial Michael addition to form an aminodienone intermediate , but frequently stalls there because the intermediate adopts a stable 2Z, 4E configuration that is geometrically incapable of cyclizing.

To form the pyridine, the intermediate must undergo E/Z isomerization to bring the nucleophilic nitrogen and the electrophilic carbonyl into proximity. This energy barrier is the primary cause of incomplete cyclization.

Visualizing the Bottleneck

The following pathway illustrates where your reaction is likely stalling.

BohlmannRahtzMechanism Start Enamine + Alkynone Michael Michael Addition Start->Michael Intermediate Aminodienone Intermediate (STALL POINT) Michael->Intermediate Fast Isomerization E/Z Isomerization (Requires Heat/Acid) Intermediate->Isomerization High Barrier Cyclization Cyclodehydration (- H2O) Isomerization->Cyclization Facilitated Product Substituted Pyridine Cyclization->Product

Figure 1: The Bohlmann-Rahtz mechanistic pathway highlighting the aminodienone "Stall Point" where incomplete cyclization occurs.

Troubleshooting Protocols & Solutions

Protocol A: Catalytic Intervention (Lewis/Brønsted Acid)

Best for: Thermally sensitive substrates or when isolation of the intermediate is not desired.[1][2] Mechanism: The acid activates the carbonyl of the intermediate, lowering the activation energy required for cyclization and promoting dehydration.

Recommended Catalysts:

  • Zinc Bromide (ZnBr₂): Robust, inexpensive.

  • Ytterbium Triflate (Yb(OTf)₃): Mild, highly efficient, water-tolerant.

  • Amberlyst-15 / Acetic Acid: Good for Brønsted acid-tolerant substrates.

Step-by-Step Methodology (ZnBr₂ / Yb(OTf)₃ Method):

  • Setup: In a round-bottom flask, dissolve the enamine (1.0 equiv) and alkynone (1.0 equiv) in Toluene (5 mL per mmol).

  • Catalyst Addition: Add 15 mol% ZnBr₂ OR 20 mol% Yb(OTf)₃ .

  • Reaction: Heat to reflux (approx. 110°C) with stirring.

    • Note: Monitor by TLC. The intermediate spot should disappear within 1–3 hours.

  • Workup:

    • Cool to room temperature.

    • Add water and extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Microwave-Assisted Cyclization

Best for: Rapid synthesis, high-throughput screening, and substrates that resist acid catalysis. Mechanism: Dielectric heating provides rapid energy transfer to overcome the isomerization barrier, often allowing the reaction to proceed in a "one-pot" fashion without isolating the intermediate.

Step-by-Step Methodology:

  • Setup: Place enamine and alkynone (1:1 ratio) in a microwave-safe vial.

  • Solvent: Add DMSO or EtOH (high dielectric constants).

    • Solvent-Free Option: If reagents are liquids or low-melting solids, this can be run neat.

  • Irradiation: Seal the vessel. Irradiate at 170°C for 10–20 minutes .

    • Warning: Ensure your vessel is rated for the pressure generated by EtOH at 170°C.

  • Workup: Dilute with water/brine and extract into diethyl ether or EtOAc.

Data Comparison: Thermal vs. Catalytic vs. Microwave
MethodTemperatureTimeTypical YieldNotes
Traditional Thermal 120–170°C6–24 h40–60%Often requires isolating intermediate; high decomposition risk.
Lewis Acid (ZnBr₂) 110°C (Reflux)1–3 h80–95%One-pot; mild; avoids intermediate isolation.
Microwave 170°C10–20 min85–98%Fastest; requires polar solvent (DMSO/EtOH).

Decision Matrix: Optimizing Your Workflow

Use this logic tree to determine the best corrective action for your specific experiment.

DecisionTree Start Reaction Incomplete? CheckTLC Analyze TLC/NMR Start->CheckTLC IsIntermediate Is Intermediate Present? (Aminodienone) CheckTLC->IsIntermediate SubstrateSensitive Is Substrate Acid Sensitive? IsIntermediate->SubstrateSensitive Yes CheckStoich Check Stoichiometry/Solvent (Switch to EtOH) IsIntermediate->CheckStoich No (Only SM) Microwave Use Microwave Protocol (170°C, DMSO, 20 min) SubstrateSensitive->Microwave Yes (Avoid Acid) LewisAcid Use Lewis Acid Protocol (ZnBr2 or Yb(OTf)3, Toluene) SubstrateSensitive->LewisAcid No

Figure 2: Decision tree for troubleshooting incomplete Bohlmann-Rahtz cyclization.

Frequently Asked Questions (FAQs)

Q: I see the intermediate on TLC, but it degrades when I try to isolate it. What should I do? A: Do not isolate the intermediate. The aminodienone is often unstable on silica gel. Switch to a one-pot procedure using Lewis Acid catalysis (Protocol A). The catalyst allows the cyclization to occur in situ without exposure to purification stress.

Q: Can I use Ammonium Acetate instead of a pre-formed enamine? A: Yes. This is a modified "Hantzsch-type" Bohlmann-Rahtz synthesis.[4] You can generate the enamine in situ by mixing the β-keto ester, the alkynone, and ammonium acetate (NH₄OAc) in ethanol or acetic acid. This is often more efficient than synthesizing and isolating unstable enamines.

Q: My substrate has a Boc-protecting group. Will the Lewis Acid method remove it? A: ZnBr₂ is generally mild, but Yb(OTf)₃ is safer for acid-sensitive groups. If you are concerned about deprotection, use the Microwave Method (Protocol B) in solvent-free conditions or DMSO, which avoids acidic species entirely.

Q: Why is Toluene recommended for the catalytic method but Ethanol for the microwave method? A: Toluene allows for higher reflux temperatures (110°C) which aids the catalytic cycle and is non-coordinating, allowing the Lewis Acid to bind to the substrate. Ethanol is used in microwaves because it is a polar solvent that couples well with microwave irradiation (high loss tangent), ensuring rapid heating.

References

  • Bohlmann, F., & Rahtz, D. (1957).[5][6] Die Bohlmann-Rahtz-Synthese von Pyridinen. Chemische Berichte, 90(10), 2265–2272.[5] Link[6]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001).[4][7] A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151. Link

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002).[8] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. Link[8]

  • Bagley, M. C., et al. (2002).[8] Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663–1671. Link

Sources

Optimizing solvent systems for the crystallization of pyridone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CRYST-OPT-001 Subject: Optimizing Solvent Systems & Troubleshooting Phase Separation in Pyridone Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary

Crystallizing pyridone derivatives presents a unique set of challenges due to their tautomeric nature (lactam-lactim equilibrium), strong hydrogen-bonding potential, and tendency to form solvates.[1] This guide moves beyond basic "trial-and-error" screening, offering a mechanistic approach to solvent selection and troubleshooting.

Our core philosophy is "Structure Dictates Solvent." For pyridones, the formation of the robust


 hydrogen-bonded dimer in the solid state is the thermodynamic driver you must satisfy.

Phase 1: Solvent System Design (The Foundation)

Q: How do I select a primary solvent when my derivative is insoluble in standard organics?

The Mechanism: Pyridone derivatives often suffer from "brick dust" insolubility due to strong intermolecular


-

stacking and hydrogen bonding (the pyridone dimer). To dissolve them, you must disrupt these interactions.[1]

Strategic Selection Protocol: Do not choose solvents randomly. Use the Polarity vs. Hydrogen Bonding matrix:

  • Dipolar Aprotic Solvents (The "Dissolvers"):

    • Solvents: DMF, DMSO, NMP.[1]

    • Why: These are excellent hydrogen bond acceptors but not donors.[1] They disrupt the pyridone-pyridone H-bonds effectively.[1]

    • Risk:[1][2] High boiling points make removal difficult; they often form stable solvates.[1]

  • Protic Solvents (The "Directors"):

    • Solvents: Methanol, Ethanol, Isopropanol, Water.

    • Why: These can act as both donors and acceptors.[1] They influence the tautomeric equilibrium.[3] Polar solvents generally stabilize the lactam (2-pyridone) form, which is typically the desired polymorph in the solid state [1].

  • Aromatic Solvents (The "Stackers"):

    • Solvents: Toluene, Xylene.[1]

    • Why: Excellent for disrupting

      
      -
      
      
      
      stacking without interfering strongly with hydrogen bonding.[1] Toluene is the "Gold Standard" solvent for Pirfenidone crystallization, yielding the stable monoclinic form [2].
Visual Logic: Solvent Selection Decision Tree

SolventSelection cluster_tips Optimization Tips start START: Solubility Assessment solubility_check Is compound soluble in low-boiling alcohols (MeOH/EtOH)? start->solubility_check alcohol_route Route A: Cooling Crystallization (Preferred) solubility_check->alcohol_route Yes high_bp_check Is it soluble in Toluene/Xylene? solubility_check->high_bp_check No yes_path YES no_path NO tip1 Route A: Watch for Solvates alcohol_route->tip1 toluene_route Route B: Aromatic Stacking (Ideal for Pirfenidone-types) high_bp_check->toluene_route Yes (Hot) aprotic_route Route C: Antisolvent System (DMSO/DMF + Water/IPA) high_bp_check->aprotic_route No tip2 Route C: Risk of Oiling Out aprotic_route->tip2

Caption: Decision logic for selecting the primary solvent based on solubility profiles and risk factors.

Phase 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My solution turns cloudy and forms oil droplets instead of crystals. Why?

The Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1] It occurs when the metastable limit of the oil phase is reached before the nucleation of the crystal phase.

  • Cause 1 (Impurities): Impurities depress the melting point of your solid below the temperature of the solution.

  • Cause 2 (Supersaturation): You are generating supersaturation too fast (adding antisolvent too quickly or cooling too rapidly).[1]

  • Cause 3 (Solvent Choice): The solvent boiling point is higher than the melting point of the solvated oil.

The Fix: The "Middle Ground" Protocol

Do not just add more solvent.[1] Follow this self-validating protocol:

  • Temperature Cycling:

    • Re-heat the oiled mixture until it becomes a clear solution (single phase).

    • Cool very slowly (e.g., 5°C/hour) to find the "Cloud Point" (where oiling starts).

    • Action: Hold the temperature 2-3°C above this cloud point.

  • Seeding Strategy (The Critical Step):

    • Add seed crystals (0.5 - 1.0 wt%) into the clear solution above the cloud point.[1]

    • Why: This provides a surface for growth, bypassing the high energy barrier of nucleation and preventing the system from entering the LLPS region [3].

  • Antisolvent Modification:

    • If using water as an antisolvent (common for pyridones), switch to a "softer" antisolvent like Isopropanol (IPA) or Ethyl Acetate if solubility allows.[1] Water is often too strong, causing immediate oiling.[1]

Visual Logic: Oiling Out Rescue Workflow

OilingOut state_oil Observation: Oiling Out (LLPS) action_heat Re-heat to Clear Solution state_oil->action_heat decision_seed Do you have seeds? action_heat->decision_seed path_seed Add Seeds @ T > Cloud Point decision_seed->path_seed Yes path_noseed Generate Seeds via Sonication or Scratching decision_seed->path_noseed No process_cool Slow Cooling (5°C / hour) path_seed->process_cool path_noseed->path_seed Once seeds form result_cryst Crystalline Product process_cool->result_cryst

Caption: Step-by-step workflow to recover a crystallization batch that has oiled out.

Phase 3: Advanced Optimization & Case Data

Case Study: Pirfenidone (The Gold Standard)

Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) serves as an excellent benchmark.[1] While soluble in alcohols, the industrial standard utilizes Toluene to ensure polymorphic purity (Monoclinic Form) and high yield.

Quantitative Solubility Data (Pirfenidone) Data derived from patent literature and solubility studies [4].[1]

SolventSolubility (mg/mL)ClassificationApplication
Water ~15 - 65PoorAntisolvent
Methanol > 35GoodDissolution
Isopropanol > 80 (Hot)ModerateCo-solvent / Antisolvent
Toluene High (Hot)ExcellentPrimary Crystallization Solvent
Protocol: Antisolvent Crystallization for Pyridones

Use this when thermal crystallization (cooling) fails.[1]

  • Dissolution: Dissolve 1.0 g of Pyridone derivative in 5 mL of DMF or DMSO .

  • Filtration: Filter through a 0.45 µm PTFE filter to remove dust (dust can induce random nucleation).[1]

  • The "Reverse Addition" (Crucial for Particle Size):

    • Standard: Adding antisolvent to solution

      
       Large, uncontrolled crystals.[1]
      
    • Recommended: Add the solution dropwise into the antisolvent (e.g., 20 mL Water) under vigorous stirring.

    • Result: High nucleation rate, smaller particle size, reduced occlusion of solvent.

  • Aging: Stir the slurry for 2-4 hours. Do not filter immediately; this allows metastable oils to convert to stable crystals (Ostwald Ripening).[1]

References

  • Baranac-Stojanović, M., et al. (2023).[1][4] "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects." Organic & Biomolecular Chemistry. Available at: [Link][1]

  • Mossotti, M., et al. (2019).[1] "Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API)."[1][5] Acta Crystallographica Section E. Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization."[1] Technical Guide. Available at: [Link][1]

  • Google Patents. "CN112409246A - Novel pirfenidone crystal form and preparation method thereof."[1] Available at:

For further assistance with specific derivative structures, please contact the Solid State Chemistry Division with your compound's LogP and melting point data.

Sources

Validation & Comparative

Comparing the antioxidant activity of different dihydropyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Calcium Channel Blockade[1][2]

While 1,4-dihydropyridines (DHPs) are classically categorized as L-type calcium channel blockers (CCBs), their therapeutic efficacy in atherosclerosis and endothelial dysfunction extends beyond ionic modulation. This guide objectively compares the antioxidant capacity of key DHP analogs—specifically Amlodipine , Nifedipine , and Lacidipine .[1]

Key Technical Insight: While all DHPs possess the structural moiety (the 1,4-DHP ring) required for radical scavenging, their biological antioxidant potency is not uniform. It is strictly governed by membrane partition coefficients (


) .
  • Nifedipine (1st Gen): Neutral, moderate lipophilicity, scavenges radicals in solution but lacks sustained membrane retention.

  • Amlodipine (3rd Gen): Charged, high lipophilicity, anchors near the phosphate headgroup of the lipid bilayer, providing potent protection against membrane lipid peroxidation.

  • Lacidipine (3rd Gen): Highly lipophilic, resides deep within the hydrophobic core, offering superior protection against LDL oxidation.

Mechanistic Analysis: The Chemical & Biophysical Basis[2]

To accurately compare these analogs, one must distinguish between intrinsic chemical activity (ability to donate electrons) and biophysical positioning (where the molecule resides).

Chemical Mechanism (The Hantzsch Skeleton)

The antioxidant activity stems from the 1,4-dihydropyridine ring .[2] The NH group at position 1 and the protons at position 4 allow the molecule to act as a hydrogen donor to peroxyl radicals (


), terminating the chain reaction.



Biophysical Mechanism (The Membrane Bilayer Effect)

This is the differentiator. Mason et al. demonstrated that antioxidant potency in biological systems correlates with the membrane partition coefficient (


).
  • Amlodipine is protonated (charged) at physiological pH. It interacts electrostatically with phospholipid headgroups, modifying membrane thermodynamics and physically disrupting the propagation of lipid peroxidation.

  • Nifedipine is uncharged and washes out of the membrane interface more easily.

Pathway Visualization

The following diagram illustrates the dual mechanism: the chemical scavenging event and the critical role of membrane partitioning.

DHP_Mechanism DHP_Ring 1,4-DHP Ring Structure Scavenging H-Atom Transfer (Chemical Quenching) DHP_Ring->Scavenging Radical Peroxyl Radical (ROO•) Radical->Scavenging Inhibition Inhibition of Lipid Peroxidation Scavenging->Inhibition Intrinsic Activity Subgraph_Membrane Membrane Biophysics Lipophilicity Lipophilicity (LogP) Partitioning Membrane Partitioning (Kp) Lipophilicity->Partitioning Location_Head Amlodipine (Phosphate Headgroup) Partitioning->Location_Head Charged/High LogP Location_Core Lacidipine (Hydrophobic Core) Partitioning->Location_Core Very High LogP Location_Cytosol Nifedipine (Transient/Cytosolic) Partitioning->Location_Cytosol Moderate LogP Location_Head->Inhibition High Potency (Mason Effect) Location_Core->Inhibition High Potency Location_Cytosol->Inhibition Low Potency

Figure 1: Mechanistic pathway linking chemical structure and membrane location to antioxidant efficacy.

Comparative Data Analysis

The following table synthesizes data regarding physicochemical properties and antioxidant performance. Note that IC50 values for lipid peroxidation are highly protocol-dependent; relative potency is provided based on membrane vesicle assays (Mason et al., Godfraind).

FeatureNifedipine Amlodipine Lacidipine
Generation 1st Generation3rd Generation3rd Generation
Charge (pH 7.4) NeutralPositive (Protonated amine)Neutral
LogP (Lipophilicity) ~2.2~3.0~5.4
Membrane Partition (

)
Low (

)
High (

)
Very High
Membrane Location Hydrocarbon core (transient)Membrane Interface (Headgroups)Deep Hydrophobic Core
DPPH Activity ModerateModerateModerate
Lipid Peroxidation Inhibition Weak (

)
Potent (

)
Potent (

)
Primary Antioxidant Mode Solute scavengingMembrane Biophysical ModulationLipoprotein Protection

Data Interpretation:

  • DPPH Assay Discrepancy: If you run a standard DPPH assay in ethanol, Nifedipine and Amlodipine may appear similar. This is an artifact of the solvent system eliminating the membrane advantage.

  • Biological Reality: In TBARS assays using membrane vesicles (see Protocol 2), Amlodipine requires significantly lower concentrations (nanomolar range) to inhibit oxidation compared to Nifedipine (micromolar range).

Experimental Protocols

To validate these claims in your own laboratory, two distinct protocols are required. One measures intrinsic chemical potential (DPPH), and the other measures biological efficacy (Liposome TBARS).

Protocol 1: DPPH Radical Scavenging (Chemical Screening)

Use this to verify the integrity of the DHP ring.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Absolute Ethanol (Solvent is critical; DHPs are poorly soluble in water)

  • Trolox (Standard)[3][4]

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH solution in ethanol. Keep in the dark (light sensitive).

  • Dilution: Prepare serial dilutions of DHP analogs (10

    
    M to 500 
    
    
    
    M) in ethanol.
  • Reaction: Mix 0.5 mL of sample with 1.5 mL of DPPH solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    .
    
Protocol 2: Lipid Peroxidation in Liposomes (The "Gold Standard")

Use this to differentiate Amlodipine from Nifedipine.

Rationale: This assay mimics the cell membrane, allowing the high


 of Amlodipine to manifest.

Reagents:

  • Phosphatidylcholine (PC) liposomes or Linoleic Acid micelles.

  • Ferrous Sulfate (

    
    ) / Ascorbate (to induce oxidation).
    
  • TBA (Thiobarbituric Acid).

  • TCA (Trichloroacetic Acid).

Workflow Visualization:

TBARS_Protocol Liposomes Prep: PC Liposomes (Membrane Model) Drug_Add Add DHP Analog (Incubate 15 min) Liposomes->Drug_Add Induction Add Fe2+/Ascorbate (Induce ROS) Drug_Add->Induction Reaction Incubate 37°C (60 mins) Induction->Reaction Stop Add TCA/TBA (Stop Reaction) Reaction->Stop Boil Boil 95°C (Chromophore Formation) Stop->Boil Read Read Abs 532nm (Measure MDA) Boil->Read

Figure 2: Workflow for Thiobarbituric Acid Reactive Substances (TBARS) assay in liposomes.

Step-by-Step:

  • System Setup: Suspend Phosphatidylcholine (PC) vesicles (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Drug Incorporation: Add DHP analogs (10 nM - 10

    
    M) and incubate for 15 minutes to allow membrane partitioning. Crucial Step: This allows Amlodipine to bind the membrane.
    
  • Oxidative Stress: Initiate peroxidation by adding

    
     (10 
    
    
    
    M) and Ascorbate (100
    
    
    M).
  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add 20% TCA to precipitate proteins/lipids and 0.67% TBA.

  • Development: Heat at 95°C for 20 minutes. A pink chromophore indicates Malondialdehyde (MDA) formation.

  • Quantification: Measure absorbance at 532 nm. Lower absorbance = Higher Antioxidant Activity.

References

  • Mason, R. P., et al. (2000).[5] Membrane biophysical interaction of amlodipine and antioxidant properties. Drugs, 59(2), 9-16.[5]

  • Godfraind, T. (2005). Antioxidant effects of the dihydropyridines in human endothelial cells. International Journal of Clinical Pharmacology and Therapeutics.

  • Cominacini, L., et al. (2003).[1] Antioxidant activity of different dihydropyridines. Biochemical and Biophysical Research Communications, 302(4), 679-684.

  • Napoli, C., et al. (1999). Amlodipine inhibits low-density lipoprotein oxidation and atherosclerosis development. Journal of Cardiovascular Pharmacology.

  • G-Biosciences. DPPH Antioxidant Assay Protocol.

Sources

Comparative study of the pharmacological profiles of dihydropyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Application Scientists

Executive Summary: The Stereochemical Imperative

In the development of L-type calcium channel blockers (CCBs), the 1,4-dihydropyridine (DHP) scaffold represents a classic case of stereoselectivity governing therapeutic index. While early generations (e.g., Nifedipine) were achiral, subsequent "blockbuster" DHPs like Amlodipine, Felodipine, and Nicardipine possess a chiral center at the C4 position.

For researchers, the distinction is not merely academic. The (S)-enantiomer typically drives the primary pharmacological effect (vasodilation via CaV1.2 blockade), often exhibiting 1000-fold greater potency than its counterpart.[1] Conversely, the (R)-enantiomer , historically dismissed as "ballast," has been identified as a source of off-target activity—specifically nitric oxide (NO) release and CYP enzyme inhibition—that complicates the safety profile of racemic mixtures.

This guide provides a data-driven comparison of these isomers, outlining the mechanistic divergence, quantitative potency ratios, and the experimental protocols required to validate these profiles in a laboratory setting.

Molecular Mechanism & Stereoselectivity

The pharmacological divergence stems from the spatial arrangement of the C4 substituent on the dihydropyridine ring. The binding site on the


 subunit of the L-type calcium channel is highly stereospecific.
  • The Eutomer (S-Form): Fits the hydrophobic pocket of the voltage-gated channel, stabilizing the inactivated state and preventing calcium influx.

  • The Distomer (R-Form): Fails to bind effectively to the calcium channel but may interact with endothelial kinin receptors, triggering nitric oxide synthase (eNOS).

Mechanistic Pathway Diagram

DHP_Mechanism cluster_0 Racemic Administration cluster_1 Stereoselective Pathways cluster_2 Physiological Targets cluster_3 Clinical Outcomes Drug Racemic DHP (e.g., Amlodipine) S_Iso (S)-Enantiomer (Eutomer) Drug->S_Iso 50% R_Iso (R)-Enantiomer (Distomer) Drug->R_Iso 50% CaV L-Type Ca2+ Channel (CaV1.2) S_Iso->CaV High Affinity (IC50 ~1.9 nM) R_Iso->CaV Low Affinity (IC50 ~1000 nM) Endo Endothelial Kinin Receptors R_Iso->Endo Off-Target Binding Vaso Arterial Vasodilation (BP Reduction) CaV->Vaso Blockade NO_Rel Nitric Oxide Release Endo->NO_Rel eNOS Activation Edema Peripheral Edema (Pre-capillary Dilation) Vaso->Edema High Dose (Racemate) NO_Rel->Vaso Minor Effect

Figure 1: Divergent signaling pathways of DHP enantiomers. Note the R-isomer's distinct interaction with endothelial receptors compared to the S-isomer's calcium channel blockade.

Comparative Pharmacodynamics: The Data

The following data focuses on Amlodipine , the most extensively studied chiral DHP. This profile serves as a reference standard for evaluating other DHPs (e.g., Felodipine, Benidipine).

Table 1: Pharmacological Profile of Amlodipine Isomers
Parameter(S)-Amlodipine (Levamlodipine)(R)-AmlodipineRacemic Amlodipine
Primary Target CaV1.2 (L-Type Channel)Minimal CaV1.2 ActivityMixed
Binding Affinity (IC50) 1.9 nM (High Potency)~1,000 nM (Low Potency)~2–5 nM
Therapeutic Dosage 2.5 mgN/A (Clinical Inert)5.0 mg
Edema Incidence Low (~1.3%)N/AModerate (3–10%)
Half-Life (

)
~49.6 hours~34.9 hours~44 hours
Metabolic Interaction CYP3A4 SubstrateStronger CYP3A4 Inhibitor Competitive Inhibition
NO Release NegligibleSignificant (Kinin-dependent)Moderate

Key Insight: The use of the racemate requires double the dosage to achieve the necessary S-isomer concentration. This excess load—specifically the presence of the R-isomer—contributes to a mismatch in pre-capillary vs. post-capillary dilation, exacerbating fluid extravasation (edema).

Experimental Validation Protocols

To validate the stereoselectivity of a DHP in your own pipeline, rely on Radioligand Binding Assays rather than simple functional assays, which may be confounded by compensatory mechanisms.

Protocol: Stereoselective Radioligand Binding Assay

Objective: Determine the


 (inhibition constant) of individual enantiomers against 

-Isradipine (a standard DHP radioligand).
Materials:
  • Membrane Prep: Rat cardiac ventricular membranes or CHO cells overexpressing CaV1.2.

  • Radioligand:

    
    -Isradipine (Specific Activity > 70 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4). Critical: Must contain protease inhibitors (PMSF) to prevent receptor degradation.

Workflow Steps:
  • Preparation: Thaw membrane prep and resuspend in Tris-HCl buffer to a final protein concentration of 0.2 mg/mL.

  • Incubation:

    • In 96-well plates, add 50 µL of membrane suspension.

    • Add 50 µL of

      
      -Isradipine (Final concentration 0.1 nM).
      
    • Add 50 µL of Test Compound (S-isomer, R-isomer, or Racemate) at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Control: Define non-specific binding using 10 µM Nifedipine.

  • Equilibrium: Incubate at 25°C for 90 minutes . (Note: DHP binding is slow; insufficient time yields underestimated affinity).

  • Harvesting: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).[2]

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.[2]

Data Analysis (Self-Validation Check):
  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    If your calculated
    
    
    for the S-isomer is not >100x lower than the R-isomer, check your chiral purity or filter binding.
Experimental Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Validation cluster_analysis Phase 3: Analysis Synthesis Racemic Synthesis HPLC Chiral HPLC Separation (>99% ee Required) Synthesis->HPLC Binding Radioligand Binding (vs [3H]-Isradipine) HPLC->Binding S-Enantiomer HPLC->Binding R-Enantiomer Ki_Calc Calculate Ki / IC50 Binding->Ki_Calc Func Patch Clamp (CaV1.2) Measure I_Ca Inhibition Decision Select Candidate (High Potency/Low Off-Target) Func->Decision Ki_Calc->Func Confirm Active Iso

Figure 2: Critical path for validating stereoselective potency. High enantiomeric excess (ee) during HPLC is the "Go/No-Go" gate.

Clinical Implications

The shift from racemate to single-isomer therapy (Chiral Switching) is justified by the "Therapeutic Index" improvement.

  • Dose Reduction: Levamlodipine (2.5 mg) achieves the same systolic BP reduction as Amlodipine (5.0 mg) because the inactive 50% (R-form) is removed.

  • Toxicity Mitigation: The R-isomer contributes to NO-mediated vasodilation that, when combined with the S-isomer's effect, disrupts the hydrostatic balance in capillaries. Removing the R-isomer reduces the incidence of pedal edema, a major cause of patient non-compliance.

  • Metabolic Consistency: The R-isomer of Amlodipine inhibits CYP3A4 more potently than the S-isomer. Using pure S-Amlodipine reduces the risk of drug-drug interactions (e.g., with statins) that rely on CYP3A4 clearance.

References

  • Burges, R. A., et al. (1987). Pharmacologic profile of amlodipine.[1][3][4][5][6][7][8][9] American Journal of Cardiology.

  • Zhang, X. P., et al. (2002). Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine.[10] Journal of Cardiovascular Pharmacology.

  • Pathak, L., et al. (2016). Efficacy and safety of S-Amlodipine 2.5 mg versus Amlodipine 5 mg in the treatment of hypertension. Journal of the Association of Physicians of India.

  • Goldmann, S., et al. (1992). Chiral separation and stereoselective pharmacokinetics of dihydropyridines.[11] Journal of Chromatography A.

  • FDA Policy Statement. (1992). Development of New Stereoisomeric Drugs. FDA.gov.

Sources

Guide to Assessing Bioisosteric Replacement of Substituents on the Dihydropyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for medicinal chemists to evaluate bioisosteric replacements at the C3/C5 ester and C4 aryl positions of the 1,4-dihydropyridine (1,4-DHP) scaffold. Context: While 1,4-DHPs (e.g., Nifedipine, Amlodipine) are the gold standard for L-type calcium channel blockade, first-generation analogs suffer from rapid oxidative metabolism and poor water solubility. Scope: We compare the standard ester functionality against heterocyclic bioisosteres (specifically 1,2,4-oxadiazoles) and electron-modulating substituents, assessing their impact on potency (


), metabolic stability (

), and channel selectivity.

Part 1: The Scaffold & The Challenge

The 1,4-DHP pharmacophore relies on a specific "boat" conformation. The dihydropyridine ring acts as the hull, while the C4-aryl group occupies a pseudo-axial position (the "flagpole").

The Metabolic Liability

The primary failure mode for DHPs is oxidative aromatization to the corresponding pyridine derivative, which is pharmacologically inactive. This process is driven by CYP3A4.

  • The Ester Problem: The C3/C5 ester groups are susceptible to hydrolysis by esterases and facilitate rapid hepatic clearance.

  • The Solution: Bioisosteric replacement aims to maintain the hydrogen-bond acceptor capability of the carbonyl oxygen (critical for binding to the

    
     subunit of Ca
    
    
    
    1.2) while blocking hydrolytic and oxidative pathways.

Part 2: Comparative Analysis of Bioisosteric Strategies

Strategy A: The 1,2,4-Oxadiazole Replacement

Replacing the C3/C5 ester with a 1,2,4-oxadiazole ring is a high-value strategy.[1]

  • Mechanism: The oxadiazole ring is planar and lipophilic. The ring nitrogens and oxygen mimic the electrostatic footprint of the ester carbonyl, maintaining receptor affinity.

  • Advantage: The heterocycle is resistant to esterase hydrolysis and sterically hinders the approach of CYP enzymes to the DHP ring nitrogen.

  • Trade-off: Often results in a slight increase in lipophilicity (LogP), which must be managed to prevent non-specific binding.

Strategy B: Carboxamide and Nitrile Modification
  • Carboxamides: Replacing the ester with an amide (-CONHR) often reduces potency due to the loss of the specific dipole alignment provided by the ester oxygen. However, bulky N-substituents can recover potency by locking the conformation.

  • Nitriles (-CN): A "cut-down" bioisostere. It reduces molecular weight (improving Ligand Efficiency) but often leads to a drop in potency due to weaker hydrogen bonding capability compared to the carbonyl/oxadiazole systems.

Part 3: Data Presentation & Analysis

The following table synthesizes representative SAR data comparing a standard DHP (Nifedipine-like) with its bioisosteric analogs. Data reflects trends observed in L-type calcium channel assays (Patch Clamp).

Table 1: Comparative Profile of DHP Bioisosteres

Compound ClassC3/C5 SubstituentC4 Substituent

(nM) [Ca

1.2]

(min) [Human Microsomes]
LogPSelectivity Note
Standard (Ref) Methyl Ester (-COOMe)2-NO

-Phenyl
4.5 ± 1.2252.2High L-type affinity
Bioisostere A 1,2,4-Oxadiazole 2-NO

-Phenyl
8.2 ± 2.0> 120 2.8Retained potency; Superior stability
Bioisostere B Nitrile (-CN)2-NO

-Phenyl
150.0 ± 15> 1801.8Weak potency; High stability
Bioisostere C Carboxamide (-CONH-Bn)2-Cl-Phenyl45.0 ± 5.0552.5Moderate potency; T-type cross-reactivity

Analysis:

  • Potency: The Oxadiazole (Bioisostere A) retains single-digit nanomolar potency, confirming it successfully mimics the ester's electronic binding mode.

  • Stability: The metabolic half-life (

    
    ) increases 5-fold with the oxadiazole, validating the hypothesis that heterocyclic replacement blocks esterase activity and slows oxidative aromatization.
    

Part 4: Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis (Oxadiazole Analog)

Standard Hantzsch synthesis often fails for bulky heterocycles. This modified protocol ensures cyclization.

  • Reagents:

    • Component A: 2-Nitrobenzaldehyde (1.0 eq)

    • Component B: 3-(1,2,4-Oxadiazol-5-yl)-3-oxopropanoate (Bioisostere precursor) (1.0 eq)

    • Component C: Methyl 3-aminocrotonate (1.0 eq)

    • Solvent: Ethanol/Water (3:1)

    • Catalyst: Ytterbium triflate (5 mol%)

  • Procedure:

    • Combine A, B, and C in a microwave-safe vial.

    • Irradiate at 140°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

    • Cool to room temperature. The product often precipitates.

    • Purification: Recrystallize from hot ethanol. If oil persists, use Flash Chromatography (Hexane:EtOAc 80:20).

  • Validation: NMR must show the doublet for the C4-H proton at

    
     5.0-5.5 ppm and the broad singlet for the NH at 
    
    
    
    8.0-9.0 ppm.
Protocol 2: Whole-Cell Patch Clamp (The Gold Standard Assay)

Fluorescence assays (FLIPR) are prone to artifacts with lipophilic DHPs. Electrophysiology is required for accurate


 determination.

System: HEK293 cells stably expressing Ca


1.2 (

).

Solutions:

  • Extracellular (Bath): 140 mM TEA-Cl, 10 mM BaCl

    
     (Charge carrier), 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Ba
    
    
    
    is used instead of Ca
    
    
    to increase current amplitude and prevent calcium-dependent inactivation.
  • Intracellular (Pipette): 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

Step-by-Step Workflow:

  • Giga-seal Formation: Approach cell with pipette (Resistance 3-5 M

    
    ). Apply mild suction to form G
    
    
    
    seal.
  • Break-in: Apply short pulses of suction to rupture membrane (Whole-cell mode).

  • Voltage Protocol:

    • Holding Potential: -80 mV.

    • Test Pulse: Depolarize to +10 mV for 200 ms.

    • Frequency: 0.1 Hz (Every 10 seconds).

  • Drug Application: Perfusion system (gravity fed). Apply vehicle (DMSO < 0.1%) until current stabilizes (Run-down check). Apply DHP analog.[2][3]

  • Analysis: Measure peak inward current (

    
    ). Calculate % inhibition:
    
    
    
    
    Fit data to the Hill equation to derive
    
    
    .

Part 5: Visualization

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram visualizes the critical interactions required for DHP activity and where bioisosteric replacement is tolerated.

DHP_SAR Core 1,4-DHP Core (Boat Conformation) C4 C4 Position (Aryl Group) Core->C4 Pseudo-axial orientation critical for activity C3_5 C3/C5 Position (Esters/Bioisosteres) Core->C3_5 Electronic modulation N1 N1 Position (Secondary Amine) Core->N1 Essential H-bond donor Target Ca_v 1.2 Channel (Alpha-1 Subunit) C4->Target Hydrophobic Pocket (Ortho-substituents preferred) C3_5->Target H-Bond Acceptor (Ester Carbonyl or Oxadiazole N/O) Oxadiazole Bioisostere: 1,2,4-Oxadiazole (Resists Hydrolysis) C3_5->Oxadiazole Replacement Strategy N1->Target H-Bond Donor

Caption: SAR map highlighting the critical pharmacophores of the DHP ring. The C3/C5 position is the primary site for bioisosteric replacement to improve metabolic stability without sacrificing H-bond acceptor capability.

Diagram 2: Validation Workflow

A decision tree for validating new DHP analogs.

Validation_Workflow Start Synthesized DHP Analog Solubility Solubility Screen (Kinetic, pH 7.4) Start->Solubility Microsomes Metabolic Stability (Human Liver Microsomes) Solubility->Microsomes > 50 µM Discard Discard/Redesign Solubility->Discard < 10 µM PatchClamp Patch Clamp (Ca_v 1.2) Microsomes->PatchClamp t1/2 > 60 min Microsomes->Discard Rapid Clearance Selectivity Selectivity Panel (Ca_v 3.2 / Na_v 1.5) PatchClamp->Selectivity IC50 < 100 nM PatchClamp->Discard Inactive Lead Lead Candidate Selectivity->Lead > 30-fold selective Selectivity->Discard Off-target effects

Caption: Step-by-step validation workflow. Note that physicochemical screening (Solubility/Metabolism) precedes the expensive Patch Clamp assay to filter out "undrugable" candidates early.

References

  • Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological applications." Drug Discovery Today.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Bladen, C., et al. (2014). "Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity." Pflügers Archiv - European Journal of Physiology.

  • Hamill, O. P., et al. (1981).[4] "Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches." Pflügers Archiv.

  • BenchChem. (2025).[1] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[5][6] BenchChem Technical Guides.

Sources

Validating Target Engagement of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for validating the target engagement of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (referred to herein as M-MOPC ).

Based on its chemical structure (an N-methylated picolinic acid derivative), this compound acts as a prodrug mimic of 2-oxoglutarate (2-OG) . Upon cellular entry and ester hydrolysis, the free acid functions as a competitive inhibitor of Fe(II)/2-OG-dependent dioxygenases, such as JmjC Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs) .

Executive Summary & Mechanism of Action

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (M-MOPC) is a cell-permeable ester probe designed to target Fe(II)-dependent oxygenases. Unlike broad-spectrum chelators (e.g., EDTA), M-MOPC offers structural specificity for the 2-oxoglutarate binding pocket.

  • Primary Target Class: 2-OG-dependent Oxygenases (e.g., KDM4/5 subfamilies, PHD1-3).

  • Mechanism:

    • Cell Entry: The methyl ester facilitates passive diffusion across the plasma membrane.

    • Bioactivation: Intracellular esterases hydrolyze M-MOPC to its active acid form (1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid ).

    • Target Engagement: The acid moiety chelates the active site Fe(II) in a bidentate fashion, competitively inhibiting the entry of the co-substrate 2-oxoglutarate.

    • Downstream Effect: Stabilization of substrates (e.g., HIF-1

      
      ) or accumulation of epigenetic marks (e.g., H3K9me3).
      
Comparative Landscape: M-MOPC vs. Alternatives

M-MOPC is often compared to "gold standard" 2-OG mimetics.

FeatureM-MOPC (Subject)DMOG (Standard)2,4-PDCA (Alternative)GSK-J4 (Specific)
Chemical Class N-methylated PicolinateN-oxalylglycine derivativePyridine dicarboxylateAminopyridine derivative
Cell Permeability High (Ester prodrug)High (Ester prodrug)Low (Acid) / Mod (Ester)High (Ester prodrug)
Selectivity Broad 2-OG mimic; "Locked" tautomer reduces off-target metal binding compared to unmodified picolinates.Broad (PHD & KDM)Broad (PHD & KDM)High (KDM6A/B specific)
Metabolic Stability Moderate; N-methyl group prevents N-glucuronidation often seen with pyridines.Low; rapidly hydrolyzed.HighModerate
Primary Utility Mechanistic Probe : Validating "locked" lactam binding modes.General Control : Positive control for HIF stabilization.Structural Biology : Co-crystallization studies.Therapeutic Lead : Specific epigenetic modulation.

Target Engagement Workflow

To scientifically validate M-MOPC, one must demonstrate both physical binding (Biophysical) and functional consequence (Cellular).

Workflow Visualization

TargetEngagement Compound M-MOPC (Extracellular) Entry Passive Diffusion Compound->Entry Hydrolysis Ester Hydrolysis (Intracellular Esterases) Entry->Hydrolysis ActiveSpecies Active Acid Form (1-Me-6-Oxo-Py-2-COOH) Hydrolysis->ActiveSpecies Target Target: 2-OG Oxygenase (Fe(II) Center) ActiveSpecies->Target Chelates Fe(II) Binding Competitive Inhibition (Displaces 2-OG) Target->Binding Outcome Functional Readout: - HIF-1α Stabilization - Histone Hypermethylation Binding->Outcome

Figure 1: The bioactivation and target engagement pathway of M-MOPC in a cellular context.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate physical binding of M-MOPC to a specific target (e.g., KDM4C or PHD2) in intact cells. This assay relies on the principle that ligand binding stabilizes proteins against thermal denaturation.

Materials
  • Cell Line: HEK293T or HeLa.

  • Compound: M-MOPC (10 mM stock in DMSO).

  • Control: DMSO (Vehicle) and DMOG (Positive Control).

  • Detection: Western Blot antibodies specific to the target (e.g., anti-KDM4C).

Step-by-Step Methodology
  • Treatment: Seed cells in 6-well plates. Treat with 50 µM M-MOPC or DMSO for 2 hours.

    • Expert Insight: Short incubation (1-2h) is sufficient for intracellular accumulation and binding, minimizing secondary transcriptional effects.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat separate aliquots to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes .

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. Collect the supernatant (soluble, stabilized fraction).

  • Analysis: Analyze supernatants via Western Blot.

  • Validation: Plot the relative band intensity vs. temperature. A right-shift in the melting curve (

    
     increase) confirms target engagement.
    

Protocol 2: Functional Validation (HIF-1 Stabilization)

Objective: Confirm that M-MOPC inhibition of PHDs leads to the physiological stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1


).
Signaling Pathway Visualization

HIFPathway HIF HIF-1α Protein PHD PHD Enzymes (Active) HIF->PHD Normal State Nucleus Nuclear Translocation HIF->Nucleus Stabilized OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation MMOPC M-MOPC (Inhibitor) MMOPC->PHD Inhibits VHL VHL E3 Ligase OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation Transcription Transcription (VEGF, GLUT1) Nucleus->Transcription

Figure 2: Mechanism of HIF-1


 stabilization via M-MOPC inhibition of PHD enzymes.
Step-by-Step Methodology
  • Seeding: Plate HeLa cells at

    
     cells/well in a 6-well plate.
    
  • Dosing: Treat cells with increasing concentrations of M-MOPC (0, 10, 50, 100, 200 µM) for 4-6 hours .

    • Note: Include 1 mM DMOG as a positive control.

  • Lysis: Lyse cells rapidly on ice using Urea/SDS buffer to prevent post-lysis degradation of HIF-1

    
    .
    
  • Western Blot:

    • Primary Antibody: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -Actin.
      
  • Expectation: You should observe a dose-dependent appearance of the HIF-1

    
     band (approx. 110-120 kDa), mimicking the hypoxic state.
    

References

  • Rose, N. R., et al. (2011). Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. Journal of Medicinal Chemistry. Link

  • Chowdhury, R., et al. (2016). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports. Link

  • Jafary, F., et al. (2019). The basis for cellular target engagement of small molecule inhibitors of the hypoxia inducible factor prolyl hydroxylases. Chemical Science.[1] Link

  • Hopkinson, R. J., et al. (2013). Is JmjC oxygenase inhibition by 2,4-PDCA cell permeable? Chemical Communications. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

[1][2]

Executive Summary & Immediate Action

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a functionalized pyridine derivative commonly used as a scaffold in drug discovery (e.g., HIV integrase inhibitors).[1][2] While often handled as a stable solid, its pharmacological relevance implies potential biological activity.

Critical Safety Directive: Treat this compound as a Hazardous Irritant (Skin/Eye/Respiratory) with potential Acute Toxicity (Oral) .[2] Do not handle on open benchtops. All solid-phase manipulation must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).[2]

Risk Assessment & Hazard Identification

Scientific Rationale: As a pyridine-2-carboxylate derivative, this molecule possesses electrophilic centers and potential hydrogen-bonding capability that facilitates interaction with biological membranes.[2]

Hazard Class (GHS)H-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Lipophilic nature allows dermal penetration; pyridine ring can cause dermatitis.[2]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][6][7]Fine particulates (dust) are abrasive and chemically reactive with mucous membranes.[2]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4][6][8]Inhalation of dust triggers inflammation in the upper respiratory tract.[2]
Acute Toxicity H302 *Harmful if swallowed.[2][3][9]Predicted based on structural analogs (SAR).[2] Pyridine derivatives often interfere with metabolic pathways.[2]

*Note: H302 is applied here based on the Precautionary Principle for pyridine analogs lacking definitive LD50 data.

Engineering Controls (Primary Defense)

PPE is the last line of defense. You must validate these engineering controls before donning PPE.

  • Primary Containment: Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary Containment: Weighing boats must be placed inside a secondary tray to capture spilled powder.[2]

  • Static Control: Use an anti-static gun or ionizer bar during weighing.[2] Dry organic powders are prone to static charge, causing "fly-away" particles that bypass standard airflow capture.[2]

Personal Protective Equipment (PPE) Matrix

The "Self-Validating" PPE System

This protocol uses a Layered Barrier Approach .[1][2] If one layer fails (e.g., glove tear), the next layer prevents exposure.[2]

Body AreaRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright Blue/White) for contrast.Outer Layer: 5-8 mil Extended Cuff Nitrile.Why:[1][2] Pyridines can permeate thin rubber.[2] Double gloving provides >480 min breakthrough time for the solid.[2] If dissolved in DCM , use PVA or Silver Shield laminate gloves immediately.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1 Impact + Splash.Why:[1] Safety glasses are insufficient for fine powders.[2] Air currents in hoods can eddy, causing dust to drift behind open-sided glasses.[2]
Respiratory N95 or P100 (Contingent) Standard: NIOSH-approved.Rule:[1][2]NOT required if working strictly in a functioning fume hood.[2] MANDATORY if weighing outside a hood (strongly discouraged) or during spill cleanup.[2]
Body Defense Lab Coat (High-Collar) Material: Poly-cotton blend or Tyvek (if high quantities).Why:[1][2] Must cover the "suprasternal notch" (neck area) where dust settles.[2]

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize "transference"—the migration of chemicals from the hood to door handles, keyboards, and faces.

HandlingProtocolStartStart: Risk AssessmentDonningDonning Sequence:1. Lab Coat2. Goggles3. Inner Gloves4. Outer GlovesStart->DonningWeighingWeighing (In Hood):Use Anti-static GunTransfer to tared vialDonning->WeighingSolubilizationSolubilization:Add solvent (e.g., DMSO/DCM)*Risk of Splash*Weighing->Solubilization Solid to Liquid TransitionDeconDecontamination:Wipe exterior of vialDispose Outer GlovesSolubilization->Decon Sealed ContainerDoffingDoffing Sequence:Remove Inner Gloves (inside out)Wash Hands (Soap/Water)Decon->Doffing

Figure 1: Operational workflow emphasizing the transition from solid to liquid state, where risk profiles change.

Critical Procedure: The "Dirty/Clean" Hand Rule

When working in the hood:

  • Dominant Hand (Dirty): Handles the spatula, chemical container, and solvent pipette.[1]

  • Non-Dominant Hand (Clean): Touches only the sash, equipment dials, or clean notebook.[1]

  • Validation: If you must leave the hood, remove the outer pair of gloves first. This ensures no chemical residue touches the lab door handle.[2]

Disposal & Emergency Logistics

Waste Segregation[1][2]
  • Solid Waste: Contaminated weighing boats, paper towels, and outer gloves must go into Hazardous Solid Waste (labeled "Toxic/Irritant Solids").[1]

  • Liquid Waste: If dissolved in organic solvents, segregate into Halogenated (if DCM/Chloroform used) or Non-Halogenated (if Methanol/DMSO used) waste streams.[1][2]

  • Wash Water: First rinse of glassware should be collected as hazardous waste, not flushed down the drain.

Emergency Response[2][3][5][6]
  • Skin Contact: Immediately strip contaminated clothing.[2][5][6][7][8][10] Wash skin with soap and water for 15 minutes .[6] Do not use organic solvents (ethanol) to wash skin, as this increases permeability.

  • Eye Contact: Flush in eyewash station for 15 minutes , holding eyelids open.

  • Spill (Solid): Do not dry sweep.[2] Cover with wet paper towels (to prevent dust) and scoop into a bag.

References

  • PubChem. (2025).[1][2][10] Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (Analogous Safety Data).[1][2] National Library of Medicine.[2] [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.[2] [Link][2][11]

  • European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: Pyridine-2-carboxylate derivatives.[Link][1][2]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.